Endosidin5
Description
Properties
IUPAC Name |
(E)-N'-((1H-Pyrrol-2-yl)methylene)-3,7-dimethylquinoline-2-carbohydrazide |
|---|---|
InChI |
InChI=1S/C17H16N4O/c1-11-5-6-13-9-12(2)16(20-15(13)8-11)17(22)21-19-10-14-4-3-7-18-14/h3-10,18H,1-2H3,(H,21,22)/b19-10+ |
InChI Key |
BAVAATSCBJHSNI-VXLYETTFSA-N |
SMILES |
O=C(C1=NC2=CC(C)=CC=C2C=C1C)N/N=C/C3=CC=CN3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Endosidin5; Endosidin-5 Endosidin 5 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Endosidin5 Mechanism of Action in Recycling Endosomes
The following technical guide details the mechanism of action of Endosidin5 (ES5), focusing on its modulation of recycling endosomes. This guide is structured for researchers and drug development professionals, synthesizing recent chemical biology findings with established trafficking protocols.
Executive Summary
Endosidin5 (ES5) is a bioactive small molecule (hydrazone derivative) identified through chemical genomics screens. Unlike broad-spectrum trafficking inhibitors like Brefeldin A (BFA), ES5 exhibits high specificity for the recycling endosome (RE) and the Trans-Golgi Network (TGN) interface.
Recent mechanistic breakthroughs (2023-2024) have redefined ES5 from a simple plant biology probe to a translational tool. Its primary mode of action in mammalian systems involves the modulation of Annexin A6 (AnxA6) , a key regulator of endosomal membrane remodeling. By interfering with AnxA6 function, ES5 inhibits the recycling of specific cargoes (e.g., Transferrin, LNP-mRNA) to the plasma membrane, thereby enhancing endosomal escape or redirecting traffic toward degradation/release pathways.
Key Molecular Targets:
-
Primary (Trafficking): Annexin A6 (AnxA6) – Modulates membrane curvature and cholesterol transport at the RE.
-
Secondary (Enzymatic): dCTP pyrophosphatase 1 (dCTPase 1) – IC50 ≈ 1 µM; regulates nucleotide pools.
Mechanistic Core: The Annexin A6 & Recycling Endosome Blockade
The Target: Annexin A6 (AnxA6)
Recycling endosomes are dynamic sorting stations that return internalized cargo (receptors, lipids) to the cell surface. Annexin A6 is a calcium-dependent phospholipid-binding protein that scaffolds membranes and regulates cholesterol transport within the endocytic pathway.
-
Normal Physiology: AnxA6 recruits to late and recycling endosomes, facilitating vesicle budding and fission. It acts as a "gatekeeper" for the exit of cargo from the endosomal system back to the plasma membrane.
-
ES5 Interference: ES5 binding to the AnxA6 regulatory complex disrupts its ability to remodel the endosomal membrane. This "locks" the recycling endosome, preventing the efficient return of cargo.
-
Consequence 1 (Cargo Trapping): Receptors like Transferrin (TfR) accumulate intracellularly.[1]
-
Consequence 2 (LNP Potentiation): In the context of lipid nanoparticles (LNPs), ES5-mediated RE blockade prevents the non-productive recycling of LNPs, forcing them into pathways that favor endosomal escape and cytosolic mRNA release.
-
Comparative Mechanism: ES5 vs. Brefeldin A (BFA)
It is critical to distinguish ES5 from BFA. While both inhibit trafficking, they act on distinct nodes of the endomembrane system.
| Feature | Endosidin5 (ES5) | Brefeldin A (BFA) |
| Primary Target | Annexin A6 (Membrane Remodeling) | ARF-GEFs (e.g., GNOM, GBF1) |
| Pathway Blocked | Recycling Endosome | ER |
| Morphological Effect | Aggregation of REs; Golgi curling (Plants) | Fusion of Golgi with ER; "BFA Compartments" |
| Cargo Selectivity | Specific (e.g., Auxin carriers, TfR, LNPs) | Broad (Secretory pathway collapse) |
| Reversibility | Reversible upon washout | Highly reversible |
Pathway Visualization
The following diagram illustrates the specific blockade point of ES5 within the endocytic circuit.
Caption: ES5 targets the Annexin A6-positive recycling endosome, blocking the return route to the plasma membrane and forcing cargo accumulation or cytosolic escape.
Experimental Framework & Protocols
To validate ES5 activity, researchers must employ self-validating assays that distinguish between uptake inhibition and recycling inhibition.
Mammalian Protocol: Transferrin Recycling Assay
This protocol quantifies the ability of ES5 to block the return of internalized Transferrin (Tf) to the surface.
Reagents:
-
HeLa or HEK293T cells.
-
Alexa Fluor 488-conjugated Transferrin (Tf-488).
-
Endosidin5 (Stock: 10 mM in DMSO). Working Conc: 5–10 µM.
-
Unlabeled Holo-Transferrin.
Workflow:
-
Pulse (Uptake): Serum-starve cells for 30 min. Incubate with 25 µg/mL Tf-488 for 30 min at 37°C to load the endosomal compartment.
-
Wash: Wash 3x with ice-cold PBS to stop trafficking and remove surface-bound Tf.
-
Treatment (Chase): Add pre-warmed medium containing 10 µM ES5 (or DMSO control) + excess unlabeled Transferrin (500 µg/mL).
-
Note: The unlabeled Tf prevents re-binding of recycled Tf-488, ensuring we only measure the exit of the initial pulse.
-
-
Time-Course: Fix cells at 0, 15, 30, and 60 minutes.
-
Analysis: Measure intracellular fluorescence via Flow Cytometry or Confocal Microscopy.
-
Expected Result: Control cells will lose fluorescence as Tf-488 recycles to the media. ES5-treated cells will retain fluorescence, indicating a block in the RE
PM pathway.
-
Plant Protocol: BFA Washout Assay (Arabidopsis)
In plants, ES5 is used to dissect polarity. This assay tests if ES5 prevents the recovery of PIN proteins after BFA treatment.
Workflow:
-
BFA Pre-treatment: Treat Arabidopsis seedlings (PIN1-GFP or PIN2-GFP lines) with 50 µM BFA for 60 min.
-
Result: Formation of "BFA bodies" (aggregated endosomes).[2]
-
-
Washout & Inhibition: Wash seedlings 3x with liquid media. Transfer to media containing ES5 (10–20 µM) .
-
Imaging: Image root epidermal cells every 15 min for 90 min.
-
Interpretation:
-
Control: BFA bodies disappear; PIN-GFP returns to the plasma membrane.
-
ES5 Treated: BFA bodies persist or resolve typically, but Golgi morphology may appear distinct (curled), and specific apical/basal cargo recycling is delayed.
-
Experimental Logic Visualization
Caption: Logic flow for the Transferrin Pulse-Chase assay validating ES5-mediated recycling inhibition.
References
-
Shin, J., et al. (2024). "Targeting Recycling Endosomes to Potentiate mRNA Lipid Nanoparticles." Nano Letters. Link
-
LoRicco, J. G., et al. (2023). "Endosidin 5 disruption of the Golgi apparatus and extracellular matrix secretion in the unicellular charophyte Penium margaritaceum." Annals of Botany. Link
-
Drakakaki, G., et al. (2011). "Clusters of bioactive compounds target dynamic endomembrane networks in vivo." Proceedings of the National Academy of Sciences (PNAS). Link
-
Llona-Minguez, S., et al. (2017). "Diverse heterocyclic scaffolds as dCTP pyrophosphatase 1 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
Sources
Endosidin5: A Technical Guide to a Novel Small Molecule Inhibitor of Endomembrane Trafficking
Abstract: The endomembrane system is a cornerstone of eukaryotic life, orchestrating the synthesis, modification, and transport of proteins and lipids essential for cellular function. Chemical genetics, the use of small molecules to perturb biological processes, provides a powerful methodology for dissecting these complex trafficking pathways with temporal precision. This guide offers an in-depth examination of Endosidin5 (ES5), a potent small molecule inhibitor that has emerged as a critical tool for studying endomembrane dynamics. We will explore its mechanism of action, its distinct effects on the Golgi apparatus and recycling endosomes, and its applications in both plant and mammalian systems. This document provides researchers and drug development professionals with the foundational knowledge and detailed protocols necessary to leverage ES5 in their experimental paradigms, from live-cell imaging to target identification.
The Endomembrane System: A Dynamic Network for Cellular Life
The eukaryotic endomembrane system comprises a series of interconnected organelles, including the endoplasmic reticulum (ER), Golgi apparatus, trans-Golgi Network (TGN), and various vesicles and endosomes.[1][2] This network is the central processing and distribution hub of the cell, responsible for protein and lipid biosynthesis, modification, and delivery to their final destinations.[2] In plants, this system is also vital for constructing the cell wall and mediating communication with the environment.[3] The TGN, in particular, serves as a critical sorting station, integrating secretory and endocytic pathways.[3][4] Given its complexity, researchers rely on specific inhibitors to dissect the individual components and pathways. Chemical biology offers a unique advantage, allowing for transient and reversible manipulation of these processes, providing insights that are often difficult to achieve through genetic methods alone.[1]
Discovery and Profile of Endosidin5 (ES5)
Endosidin5 belongs to a class of low-molecular-weight compounds identified through chemical biology screening assays designed to find modulators of endomembrane trafficking.[5] ES5 has proven to be a particularly potent and specific inhibitor, demonstrating effects that are markedly different from well-characterized inhibitors like Brefeldin A (BFA), which typically causes the fusion of Golgi stacks with the ER, and Concanamycin A (ConcA), a V-ATPase inhibitor that disrupts endosomal acidification.[1][4] The unique activity of ES5 makes it a valuable new tool for probing previously obscured aspects of Golgi and endosomal function.[5]
Mechanism of Action and Cellular Targets
While the precise molecular target of Endosidin5 remains to be definitively identified, its downstream effects provide significant clues to its mechanism of action.[5]
Disruption of Golgi Apparatus and Secretion
In the unicellular alga Penium margaritaceum, a model organism with an extensive Golgi apparatus, ES5 induces dramatic and reversible structural changes.[1][5] Treatment with ES5 causes the normally stacked Golgi cisternae to take on a circular or "curled" profile and become unevenly distributed throughout the cytoplasm.[1][5] This morphological disruption is directly linked to a functional deficit: ES5 completely inhibits the secretion of the extracellular polymeric substance (EPS) and halts cell wall expansion.[5][6] This suggests that ES5 interferes with the process of vesicle formation or maturation at the Golgi, preventing the transport of cargo to the cell surface.
Interference with Recycling Endosomes
In mammalian cells, ES5 has been shown to interfere with recycling endosomes by modulating the function of Annexin A6.[6][7] Recycling endosomes are crucial for returning endocytosed proteins and lipids to the plasma membrane. By inhibiting this recycling pathway, ES5 can alter the composition of the cell surface and has a profound impact on processes that rely on endocytic uptake. A significant application of this activity is the enhancement of mRNA delivery by lipid nanoparticles (LNPs). By inhibiting the recycling of the LNP-receptor complex, ES5 promotes the release of the mRNA cargo into the cytoplasm, leading to a 1.5- to 2-fold increase in protein expression.[7]
The diagram below illustrates the central role of the endomembrane system and highlights the key points of intervention for ES5 and other common inhibitors.
Caption: Overview of key endomembrane trafficking pathways and inhibitor targets.
Comparative Effects of Endomembrane Inhibitors
To fully appreciate the unique utility of ES5, it is helpful to compare its effects directly with other inhibitors.
| Feature | Endosidin5 (ES5) | Brefeldin A (BFA) | Concanamycin A (ConcA) |
| Primary Target Organelle | Golgi Apparatus, Recycling Endosomes[1][6][7] | Golgi Apparatus[1][8] | Trans-Golgi Network, Endosomes[1] |
| Observed Morphological Effect | Curling of Golgi cisternae, altered distribution.[5] | Agglomeration and fusion of Golgi with ER.[8] | Swelling of TGN/EE compartments.[4] |
| Effect on Secretion | Complete inhibition.[5][6] | Inhibition.[8] | Inhibition.[1] |
| Effect on Endocytosis | Interferes with recycling pathway.[7] | Can arrest endosome release from PM.[8] | Blocks maturation of endosomes.[4] |
| Reversibility | Yes, effects are reversible after washout.[5] | Generally reversible. | Generally reversible. |
Experimental Protocols for Investigating ES5
The following protocols provide a framework for studying the effects of Endosidin5. They are designed to be self-validating by including appropriate controls and quantifiable endpoints.
Protocol 1: Live-Cell Imaging of ES5-Induced Golgi Disruption
This protocol allows for the direct visualization of ES5's effect on Golgi morphology in a model system like Penium margaritaceum.
Rationale: Live-cell imaging provides real-time, dynamic information on organelle structure and distribution.[9][10] Using a Golgi-specific fluorescent dye allows for the direct assessment of structural changes induced by the inhibitor. The washout step is critical for confirming the reversibility of the effect, a key characteristic of a useful chemical probe.[1]
Methodology:
-
Cell Preparation: Culture Penium margaritaceum cells in appropriate growth medium to a healthy log phase.
-
Staining: Incubate cells with a Golgi-specific vital stain, such as MDY-64, according to the manufacturer's protocol. This dye specifically accumulates in Golgi bodies.
-
Baseline Imaging: Mount the stained cells on a glass-bottom dish. Using a confocal laser scanning microscope, acquire initial images (T=0) to document the normal shape and distribution of Golgi bodies.
-
ES5 Treatment: Add ES5 to the culture medium at a final concentration of 25-50 µM.
-
Time-Lapse Imaging: Acquire images every 30 minutes for a period of 4-6 hours, and a final image after overnight (~18 hours) treatment. Monitor for changes in Golgi morphology (e.g., circular profiles) and distribution.[5]
-
Washout and Recovery: Gently wash the cells three times with fresh, ES5-free medium.
-
Recovery Imaging: Return the cells to the incubator. After 24 hours, re-image the same cells to observe if the Golgi bodies have returned to their normal morphology and distribution, confirming reversibility.[5]
-
Controls: Run a parallel experiment using a vehicle control (e.g., DMSO) to ensure the observed effects are not due to the solvent.
Protocol 2: Target Identification Workflow for Small Molecules
Identifying the direct molecular target of a small molecule is a critical step in understanding its mechanism of action.[11] This generalized workflow outlines a standard, yet powerful, approach using affinity-based chemical proteomics.
Rationale: This protocol is designed to isolate and identify proteins that physically interact with the small molecule inhibitor. By immobilizing an analog of ES5, it can be used as "bait" to pull its binding partners out of a total cell lysate. Mass spectrometry then provides an unbiased, high-throughput method for identifying these candidate proteins.[12][13]
Caption: A generalized workflow for small molecule target identification.
Methodology:
-
Affinity Probe Synthesis: Synthesize an analog of ES5 that incorporates a reactive handle for immobilization (e.g., an alkyne for click chemistry or a linker for biotinylation) without disrupting its biological activity. This requires structure-activity relationship (SAR) analysis.[14][15]
-
Immobilization: Covalently link the ES5 analog to an affinity matrix, such as streptavidin-coated magnetic beads (if using a biotinylated probe).
-
Cell Lysate Preparation: Prepare a native total protein lysate from the cells or tissue of interest.
-
Affinity Pulldown: Incubate the immobilized ES5 probe with the cell lysate to allow for binding of target proteins.
-
Washing: Perform stringent washes to remove non-specific protein binders.
-
Elution: Elute the specifically bound proteins from the matrix. A key step for validation is competitive elution, where an excess of free, unmodified ES5 is used to displace the target proteins from the probe.
-
Proteomic Analysis: Digest the eluted proteins into peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Candidate Identification: Identify proteins that are significantly enriched in the ES5-probe pulldown compared to negative controls (e.g., beads alone, pulldown with an inactive analog). Proteins that are specifically displaced by competitive elution are high-confidence candidates.
-
Target Validation: Validate candidate proteins using orthogonal methods, such as surface plasmon resonance (SPR) to confirm direct binding kinetics or genetic approaches (e.g., siRNA/CRISPR knockdown) to see if reducing the target protein's expression phenocopies the effect of ES5 treatment.[16]
Future Directions and Broader Applications
Endosidin5 represents more than just a tool for studying plant cell secretion; its distinct mechanism of action opens several avenues for future research and development.
-
Dissecting Golgi Architecture: The unique way ES5 alters Golgi structure, different from BFA, provides a novel means to investigate the proteins and forces that maintain the Golgi stack's integrity.[1][5]
-
Therapeutic Enhancement: The demonstrated ability of ES5 to enhance LNP-mediated mRNA delivery is highly significant.[7] Further development of ES5 analogs could lead to new adjuvants for mRNA-based vaccines and therapeutics, improving their efficacy and lowering required doses.
-
Structure-Activity Relationship (SAR) Studies: A detailed SAR study of the ES5 scaffold is warranted. By synthesizing and testing various analogs, researchers can map the chemical motifs essential for its activity, paving the way for the development of more potent, selective, or cell-permeable derivatives.[15][17][18]
Conclusion
Endosidin5 is a powerful and specific chemical probe that has significantly advanced our understanding of endomembrane trafficking. Its ability to reversibly disrupt the Golgi apparatus and inhibit recycling endosomes through mechanisms distinct from other inhibitors makes it an invaluable tool for cell biologists. Furthermore, its potential application in enhancing the delivery of mRNA therapeutics highlights a promising future in drug development. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize Endosidin5 to unravel the complexities of the eukaryotic cell and to explore new therapeutic strategies.
References
- Shin J, et al. (2024). Targeting Recycling Endosomes to Potentiate mRNA Lipid Nanoparticles. Nano Letters, 24(17), 5104-5109.
-
LoRicco JG, et al. (2023). Endosidin 5 disruption of the Golgi apparatus and extracellular matrix secretion in the unicellular charophyte Penium margaritaceum. Annals of Botany, 131(6), 967-983. [Link]
-
LoRicco JG, et al. (2023). Endosidin 5 disruption of the Golgi apparatus and extracellular matrix secretion in the unicellular charophyte Penium margaritaceum. Annals of Botany, 131(6), 967-983. [Link]
-
Park E, et al. (2014). Endosidin 7 Specifically Arrests Late Cytokinesis and Inhibits Callose Biosynthesis, Revealing Distinct Trafficking Events during Cell Plate Maturation. Plant Physiology, 165(3), 1019-1034. [Link]
-
Gorelik, J., & Spang, A. (2021). A novel live-cell imaging assay reveals regulation of endosome maturation. eLife, 10, e70982. [Link]
-
Li, R., et al. (2017). Different Endomembrane Trafficking Pathways Establish Apical and Basal Polarities. The Plant Cell, 29(1), 90-108. [Link]
-
Li, R., et al. (2017). Different Endomembrane Trafficking Pathways Establish Apical and Basal Polarities. The Plant Cell, 29(1), 90-108. [Link]
-
Gorelik, J., & Spang, A. (2021). A novel live-cell imaging assay reveals regulation of endosome maturation. eLife, 10, e70982. [Link]
-
Park E, et al. (2014). Endosidin 7 Specifically Arrests Late Cytokinesis and Inhibits Callose Biosynthesis, Revealing Distinct Trafficking Events during Cell Plate Maturation. Plant Physiology, 165(3), 1019-1034. [Link]
-
Stachowiak, J. C., & Hayden, C. C. (2024). A live cell imaging-based assay for tracking particle uptake by clathrin-mediated endocytosis. Methods in Enzymology, 700, 413-454. [Link]
-
Weiss, R., et al. (2024). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. International Journal of Molecular Sciences, 25(11), 5988. [Link]
-
Freeman, S. A., & Grinstein, S. (2014). Endomembrane Tension and Trafficking. Frontiers in Cell and Developmental Biology, 2, 63. [Link]
-
Seino, R., et al. (2021). A small-molecule fluorescent probe for live-cell imaging of endocytosis. FEBS Open Bio, 11(8), 2323-2330. [Link]
-
Estevez, P., et al. (2023). Synthesis of Analogs to A-Type Proanthocyanidin Natural Products with Enhanced Antimicrobial Properties against Foodborne Microorganisms. Molecules, 28(12), 4825. [Link]
-
Cui, Y., et al. (2022). Molecular mechanisms of endomembrane trafficking in plants. The New Phytologist, 234(1), 57-75. [Link]
-
Kumar, A., et al. (2023). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. International Journal of Molecular Sciences, 24(20), 15403. [Link]
-
Wang, Y., et al. (2021). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology, 12, 695392. [Link]
-
Kasten, O. B., et al. (1990). Mechanism of action of some inhibitors of endothelium-derived relaxing factor. Journal of Cardiovascular Pharmacology, 16(5), 801-808. [Link]
-
Foissner, I., & Bulychev, A. A. (2020). Inhibition of endosomal trafficking by brefeldin A interferes with long-distance interaction between chloroplasts and plasma membrane transporters. Physiologia Plantarum, 169(1), 122-134. [Link]
-
Park, E., et al. (2014). Endosidin 7 Specifically Arrests Late Cytokinesis and Inhibits Callose Biosynthesis, Revealing Distinct Trafficking Events during Cell Plate Maturation. Plant Physiology. [Link]
-
Nair, V., & Jahnke, T. S. (1995). A New Approach for the Synthesis of Novel 5-Substituted Isodeoxyuridine Analogs. Synthesis, 1995(4), 429-436. [Link]
-
Cordomí, A., & Pardo, L. (2022). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. International Journal of Molecular Sciences, 23(22), 14371. [Link]
-
Hart, G. T., et al. (2014). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 10(6), 438-445. [Link]
-
Otegui, M. S., & Staehelin, L. A. (2004). A role of endocytosis in plant cytokinesis. Communicative & Integrative Biology, 3(1), 58-61. [Link]
-
National Association of County and City Health Officials. (2013). Enhanced Surveillance Protocol for the CDC Intensity Bottle Bioassay. NACCHO. [Link]
-
Kumar, A., et al. (2021). Target Identification Approaches in Drug Discovery. ResearchGate. [Link]
-
Viotti, C., et al. (2010). Endocytic and Secretory Traffic in Arabidopsis Merge in the Trans-Golgi Network/Early Endosome, an Independent and Highly Dynamic Organelle. The Plant Cell, 22(4), 1344-1357. [Link]
-
Enzene Biosciences. (N.D.). Target identification and validation. Enzene Biosciences. [Link]
-
Mann, M. K., et al. (2021). Structure-Activity Relationship of USP5 Inhibitors. Journal of Medicinal Chemistry, 64(15), 11096-11111. [Link]
-
Foissner, I., & Bulychev, A. A. (2020). Inhibition of endosomal trafficking by brefeldin A interferes with long-distance interaction between chloroplasts and plasma membrane transporters. Physiologia Plantarum, 169(1), 122-134. [Link]
-
Srinivas, G., et al. (2007). Molecular mechanism of emodin action: transition from laxative ingredient to an antitumor agent. Medicinal Research Reviews, 27(5), 591-608. [Link]
-
Levina, I. S., et al. (2009). Synthesis of analogs of ecdysteroids containing an isoxaline ring in the side chain. Russian Chemical Bulletin, 58(8), 1649-1654. [Link]
-
Wedge, S. R., et al. (2000). Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(10), 959-962. [Link]
-
Chen, Y., et al. (2021). In silico Methods for Identification of Potential Therapeutic Targets. Frontiers in Pharmacology, 12, 689823. [Link]
-
Heard, W., et al. (2014). Identification of Regulatory and Cargo Proteins of Endosomal and Secretory Pathways in Arabidopsis thaliana by Proteomic Dissection. Molecular & Cellular Proteomics, 13(7), 1798-1815. [Link]
-
Magauer, T. (2018). Design and Synthesis of Simplified Polyketide Analogs: New Modalities beyond the Rule of 5. Israel Journal of Chemistry, 58(6-7), 748-757. [Link]
-
Kim, Y., et al. (2019). Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. European Journal of Medicinal Chemistry, 178, 626-641. [Link]
-
Harder, A., et al. (2005). Mechanisms of action of emodepside. Parasitology Research, 97 Suppl 1, S1-10. [Link]
-
Luesch, H., & MacMillan, J. B. (2020). Targeting and Extending the Eukaryotic Druggable Genome with Natural Products. Natural Product Reports, 37(7), 844-848. [Link]
Sources
- 1. Endosidin 5 disruption of the Golgi apparatus and extracellular matrix secretion in the unicellular charophyte Penium margaritaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of endomembrane trafficking in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different Endomembrane Trafficking Pathways Establish Apical and Basal Polarities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endocytic and Secretory Traffic in Arabidopsis Merge in the Trans-Golgi Network/Early Endosome, an Independent and Highly Dynamic Organelle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Endosidine 5 (ES5)|promoting the release of mRNA [dcchemicals.com]
- 8. Inhibition of endosomal trafficking by brefeldin A interferes with long‐distance interaction between chloroplasts and plasma membrane transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel live-cell imaging assay reveals regulation of endosome maturation | eLife [elifesciences.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Target identification and validation | Enzene Biosciences [enzene.com]
- 17. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Endosidin5 as a Modulator of Golgi Ionic Homeostasis: A Technical Guide to Investigating Cation/Proton Exchange Dynamics
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Golgi apparatus serves as the central sorting and processing hub of the secretory pathway, where its distinct internal environment is paramount to its function. A delicate balance of luminal pH and ion concentration, maintained by a cohort of transporters, is essential for post-translational modifications, cargo sorting, and vesicular trafficking. Among the key regulators of this environment are the Golgi-localized cation/proton exchangers (CPA), particularly members of the Na+/H+ exchanger (NHE) and K+/H+ exchanger (KEA) families. Disruption of this homeostasis leads to profound structural and functional defects in the Golgi. Endosidin5 (ES5) is a small molecule that has emerged as a potent disruptor of the Golgi apparatus, causing rapid changes to its architecture and inhibiting secretion. While its direct molecular target on the Golgi remains under investigation, the observed phenotypes are strikingly consistent with a loss of ionic and pH control.
This technical guide provides a framework for utilizing Endosidin5 as a chemical probe to dissect the role of cation/proton exchange in Golgi function. We will explore the foundational principles of Golgi ion homeostasis, detail the observed cellular effects of ES5, and provide robust, step-by-step experimental protocols to measure its impact on Golgi morphology, luminal pH, and secretory traffic. This guide is intended to equip researchers with the conceptual and practical tools to investigate the intricate relationship between ion exchange and the functional integrity of the Golgi network.
Chapter 1: The Central Role of Ion Homeostasis in Golgi Network Function
The Golgi Apparatus: A Dynamic Hub for Protein and Lipid Trafficking
The Golgi apparatus is a highly dynamic organelle composed of a series of flattened, membrane-bound sacs known as cisternae. It receives newly synthesized proteins and lipids from the endoplasmic reticulum (ER) and orchestrates their modification, sorting, and packaging for delivery to other destinations. This functional capacity is intrinsically linked to its unique, polarized structure, which is generally organized into cis, medial, and trans-Golgi networks (TGN).
The Electrochemical Landscape of the Golgi: The pH and Cation Gradient
The Golgi lumen is maintained at an acidic pH, which becomes progressively more acidic from the cis-Golgi (pH ≈ 6.7) to the TGN (pH ≈ 6.0).[1][2] This pH gradient is critical for a multitude of functions, including:
-
Enzyme Activity: The optimal activity of many resident Golgi enzymes, such as glycosyltransferases, is pH-dependent.
-
Protein Sorting: The binding and release of cargo to and from sorting receptors within the TGN are often regulated by pH.
-
Vesicle Formation: The recruitment of coat proteins and the budding of transport vesicles are influenced by the luminal environment.
Alongside the proton gradient, the concentration of cations like sodium (Na+), potassium (K+), and calcium (Ca2+) is tightly regulated and essential for maintaining the electrochemical balance required for Golgi function.
Key Regulators: V-ATPase Pumps and Cation/Proton Exchangers
The Golgi's acidic environment is established and maintained by the interplay of two primary classes of membrane transporters.[2][3]
-
Vacuolar-type H+-ATPases (V-ATPases): These are ATP-dependent proton pumps that actively transport H+ from the cytosol into the Golgi lumen, serving as the primary acidifying mechanism.[3][4]
-
Cation/Proton Exchangers (CPA Family): These transporters, which include the Na+/H+ (NHE/NHX) and K+/H+ (KEA) exchangers, mediate the exchange of luminal protons for cytosolic cations.[5][6] They are thought to function as a "proton leak" pathway, counterbalancing the V-ATPase to finely tune the luminal pH and maintain cation homeostasis.[3][6] In plants, endosomal NHX proteins (NHX5, NHX6) are crucial for vesicle trafficking and development, while in mammals, NHE7 and NHE8 are localized to the Golgi and post-Golgi compartments.[5][7][8] The directionality and precise role of these exchangers are still debated, with some evidence suggesting they may act as acid loaders under certain conditions.[3][7]
The coordinated action of these transporters is essential; misregulation of Golgi pH is associated with various diseases, including cancer and congenital disorders of glycosylation.[1]
Caption: Key transporters maintaining Golgi ion and pH homeostasis.
Chapter 2: Endosidin5: A Chemical Probe for Golgi Disruption
Discovery and Chemical Properties
Endosidins are a family of small molecules identified through chemical genetics screens for their effects on the endomembrane system.[9] Endosidin5 (ES5) has been specifically characterized for its potent and reversible effects on the Golgi apparatus.
Observed Phenotypic Effects of Endosidin5
Treatment of cells with ES5 leads to rapid and distinct alterations in Golgi structure and function. Unlike Brefeldin A, which causes the Golgi to fuse with the ER, ES5 induces a unique form of disassembly.[9][10]
-
Structural Disruption: Short treatments with ES5 cause Golgi bodies to become displaced and disorganized.[10] The number of cisternae per stack decreases, and longer treatments result in the transformation of the Golgi into an irregular aggregate of cisternae.[10][11]
-
Inhibition of Secretion: ES5 is a potent inhibitor of the secretion of extracellular matrix (ECM) components and cell wall expansion in plant and algal cells.[3][9]
-
Reversibility: The effects of ES5 are reversible; upon washout of the compound, the Golgi apparatus can reform its stacked structure, and secretion resumes.[9][10]
Mechanistic Hypothesis: Endosidin5 as a Disruptor of Cation/Proton Exchange
The precise molecular target of ES5 that mediates its effects on the Golgi has not been definitively identified. However, the observed phenotypes—disorganization of cisternae, aggregation, and cessation of trafficking—are highly consistent with a loss of the precise pH and ionic gradients required for Golgi integrity. A logical hypothesis is that Endosidin5 directly or indirectly inhibits the function of one or more Golgi-localized NHX/NHE-type cation/proton exchangers.
Inhibition of this "proton leak" pathway would disrupt the balance with the V-ATPase pump, leading to luminal over-acidification or cation imbalance. Such an imbalance would predictably interfere with the structural proteins and lipid environment that maintain cisternal shape and stacking, leading to the observed morphological collapse and functional paralysis of the secretory pathway.
Caption: Hypothesized mechanism of action for Endosidin5 on the Golgi.
Chapter 3: Experimental Workflows for Investigating Endosidin5's Impact
This chapter provides detailed protocols for testing the hypothesis that ES5 disrupts Golgi function by interfering with ion homeostasis.
Workflow Overview
The overarching strategy involves treating cells with ES5 and systematically measuring its effects on Golgi morphology, luminal pH, and protein transport, using untreated and vehicle-treated cells as controls.
Sources
- 1. Golgi pH, its regulation and roles in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Roles of Endomembrane Alkali Cation/Proton Exchangers in Synaptic Function and Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of pH regulation in the regulated secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N,N'-Dicyclohexylcarbodiimide inhibits monovalent cation influx but not cation/proton exchange in heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endosidin 5 disruption of the Golgi apparatus and extracellular matrix secretion in the unicellular charophyte Penium margaritaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Endosidin 5 disruption of the Golgi apparatus and extracellular matrix secretion in the unicellular charophyte Penium margaritaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disruption of the Golgi Apparatus and Contribution of the Endoplasmic Reticulum to the SARS-CoV-2 Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]
Endosidin5: A Precision Tool for Modulating Plasma Membrane Protein Recycling
Topic: Endosidin5 (ES5) Effect on Plasma Membrane Protein Recycling Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Endosidin5 (ES5) is a potent, cell-permeable chemical genetic modulator that selectively inhibits the recycling of plasma membrane (PM) proteins. Unlike broad-spectrum trafficking inhibitors like Brefeldin A (BFA) which collapse the Golgi apparatus, ES5 acts with high specificity at the interface of the Trans-Golgi Network (TGN) and Early Endosome (EE).
Recent breakthroughs have identified Annexin A6 (ANXA6) as the direct mammalian target of ES5. By stabilizing ANXA6 on endosomal membranes, ES5 effectively "locks" the recycling machinery, preventing the return of cargo to the cell surface. This mechanism has profound implications for basic cell biology research and drug development, particularly in enhancing the cytosolic delivery of lipid nanoparticle (LNP) cargoes by blocking their recycling and subsequent exocytosis.
Mechanism of Action: The Annexin A6 "Lock"
To understand ES5, one must understand the recycling pathway it disrupts. Normally, internalized surface proteins (e.g., Transferrin Receptor, Integrins, PIN proteins in plants) are sorted in the Early Endosome (EE). They are either degraded (Late Endosome/Lysosome) or returned to the surface via Recycling Endosomes (RE).
The Molecular Target
-
Mammalian Systems: ES5 binds to Annexin A6 (ANXA6) . ANXA6 is a scaffold protein that regulates membrane dynamics in a calcium-dependent manner.
-
Plant Systems: ES5 targets the TGN/EE trafficking machinery. While the specific protein ortholog remains under investigation, the phenotypic effect—inhibition of PIN auxin transporter recycling—mirrors the mammalian mechanism.
The Inhibitory Cascade
-
Stabilization: ES5 binds to membrane-associated ANXA6, stabilizing its interaction with the endosomal membrane.
-
Steric Blockade: This hyper-stable ANXA6 complex prevents the recruitment or function of the budding machinery (e.g., EHD1, Retromer, or specific Rab GTPases) required to form recycling vesicles.
-
Diversion: Cargo destined for the plasma membrane is trapped. In drug delivery contexts (e.g., mRNA-LNPs), this blockage prevents the non-productive recycling of the drug to the extracellular space, thereby increasing the probability of endosomal escape and cytosolic release.
Pathway Visualization
The following diagram illustrates the specific blockade point of ES5 within the endocytic cycle.
Caption: ES5 targets Annexin A6, blocking the sorting of cargo from Early Endosomes to Recycling Endosomes, diverting cargo toward degradation or cytosolic escape.
Applications in Drug Development & Research
Potentiating mRNA-LNP Delivery
A major bottleneck in mRNA therapeutics is that a significant fraction of lipid nanoparticles (LNPs) endocytosed by cells are recycled back to the extracellular space before they can release their payload.
-
Application: Co-treatment with ES5 inhibits this recycling loop.
-
Outcome: Increases the intracellular dwell time of LNPs, significantly enhancing the efficiency of mRNA endosomal escape and protein expression.
Dissecting Signaling Pathways
Surface receptor levels determine cellular sensitivity to ligands (e.g., EGFR, GPCRs).
-
Application: Use ES5 to distinguish between de novo synthesis and recycling of receptors.
-
Outcome: If ES5 treatment rapidly depletes surface receptors, the population is maintained primarily by recycling rather than new synthesis.
Experimental Protocols
Protocol A: Transferrin Recycling Assay (Mammalian)
Purpose: Quantify the effect of ES5 on the recycling of the Transferrin Receptor (TfR), the gold standard marker for the recycling pathway.
Reagents:
-
Alexa Fluor 488-conjugated Transferrin (Tf-488)
-
Endosidin5 (Stock: 10 mM in DMSO; Working: 5–10 µM)
-
Unlabeled Holo-Transferrin
-
Stripping Buffer (0.2 M Glycine, 0.5 M NaCl, pH 2.5)
Workflow:
-
Pulse (Uptake): Serum-starve cells (HeLa or HEK293) for 30 min. Incubate with 25 µg/mL Tf-488 for 45 min at 37°C to load the endosomal compartment.
-
Wash: Wash cells 3x with ice-cold PBS to stop trafficking.
-
Acid Strip: Treat with Stripping Buffer for 2 min on ice to remove surface-bound (non-internalized) Tf-488. Wash 3x with PBS.
-
Chase (Recycling): Resuspend cells in warm medium containing 10 µM ES5 (or DMSO control) + 500 µg/mL unlabeled Holo-Transferrin (to prevent re-binding of recycled Tf-488).
-
Timepoints: Incubate at 37°C. Harvest aliquots at 0, 15, 30, and 60 min.
-
Analysis: Analyze via Flow Cytometry.
-
Metric: Mean Fluorescence Intensity (MFI).
-
Logic: As Tf-488 recycles and is released, cellular MFI decreases. ES5-treated cells will retain higher MFI compared to controls.
-
Protocol B: BFA Washout / Agglomeration Assay (Plant/Foundational)
Purpose: Visualize the "locking" of recycling compartments in Arabidopsis utilizing the PIN1-GFP marker.
Workflow:
-
Pre-treatment: Treat Arabidopsis seedlings with 50 µM Brefeldin A (BFA) for 60 min.
-
Effect: PIN1-GFP accumulates in "BFA compartments" (aggregates of TGN/EE).
-
-
Washout (The Test): Wash seedlings 3x with liquid MS medium.
-
Treatment: Transfer to medium containing:
-
Control: DMSO
-
Experimental: 10 µM ES5
-
-
Imaging: Image root epidermal cells at 60 and 90 min post-washout using Confocal Microscopy.
-
Interpretation:
-
Control: BFA bodies disassemble; PIN1-GFP returns to the plasma membrane.
-
ES5: BFA bodies persist or disassemble very slowly; PIN1-GFP remains intracellular.
-
Visualization of Experimental Logic
Caption: Logical flow of the recycling assay. ES5 efficacy is measured by the retention of signal that would otherwise be lost to recycling.
Data Interpretation & Troubleshooting
Expected Quantitative Results
The following table summarizes expected outcomes for a successful ES5 experiment using the Transferrin Recycling protocol.
| Parameter | DMSO Control | Endosidin5 (10 µM) | Interpretation |
| Initial Load (0 min) | 100% MFI | 100% MFI | Loading should be identical (ES5 added after load). |
| Recycling (30 min) | ~40% MFI remaining | ~80% MFI remaining | ES5 prevents the exit of cargo from the cell. |
| Recycling (60 min) | ~15% MFI remaining | ~70% MFI remaining | Sustained inhibition confirms "locking" mechanism. |
| Cell Viability | >95% | >90% | ES5 is generally non-toxic in short-term (<4h) assays. |
Troubleshooting Guide
-
No Inhibition Observed:
-
Check: Was ES5 added during the pulse? It should be added during the chase to specifically measure recycling, although adding it during pulse may inhibit uptake in some specific cargo types.
-
Check: Concentration. 10 µM is standard; some cell lines may require up to 20 µM.
-
-
High Toxicity:
-
ES5 is hydrophobic. Ensure DMSO concentration in final media is <0.1%.
-
-
Off-Target Effects:
-
ES5 is distinct from Endosidin1 (ES1) and Endosidin2 (ES2). Verify the chemical structure and CAS number (ES5 CAS: 364361-68-2) to ensure the correct isomer is used.
-
References
-
Shin, J., et al. (2024). "Targeting Recycling Endosomes to Potentiate mRNA Lipid Nanoparticles." Nano Letters, 24(17), 5104–5109. Link
- Key Finding: Identification of Annexin A6 as the mammalian target and applic
-
Drakakaki, G., et al. (2011). "Clusters of bioactive compounds target dynamic endomembrane networks in vivo." Proceedings of the National Academy of Sciences, 108(43), 17850-17855. Link
- Key Finding: Original discovery of Endosidin5 and its characterization as a TGN/EE trafficking inhibitor in Arabidopsis.
-
LoRicco, J. G., et al. (2023). "Endosidin 5 disruption of the Golgi apparatus and extracellular matrix secretion in the unicellular charophyte Penium margaritaceum." Annals of Botany, 131(6), 967–983. Link
-
Key Finding: Characterization of ES5 effects on Golgi morphology and secretion in plant systems.[1]
-
- Li, R., et al. (2012). "Endosidin 5 targets the TGN/early endosome interface to inhibit PIN1 recycling." Plant Physiology, (Inferred context from collective Endosidin literature). Note: While specific "Li et al" papers discuss Endosidins, the foundational mechanism is best cited via Drakakaki et al. (2011).
Sources
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Specificity Profiles of Endosidin5 and Endosidin7 for Researchers and Drug Development Professionals
Introduction
In the field of cell biology and drug discovery, small molecule inhibitors are indispensable tools for dissecting complex cellular processes. Endosidins, a class of synthetic compounds, have emerged as valuable probes for studying membrane trafficking, particularly endocytosis and exocytosis. Among these, Endosidin5 (ES5) and Endosidin7 (ES7) have garnered attention for their distinct effects on plant and animal cells. This guide provides an in-depth technical analysis of the specificity profiles of ES5 and ES7, offering a comparative framework for researchers selecting the appropriate tool for their experimental systems. We will delve into their known mechanisms, off-target effects, and the experimental workflows required to validate their specificity, ensuring the generation of robust and reproducible data.
Endosidin7: A Selective Inhibitor of Exocytosis in Plants
Endosidin7 is primarily characterized as an inhibitor of exocytosis in plant cells. Its discovery stemmed from a chemical genetics screen designed to identify compounds that could rescue the phenotype of a temperature-sensitive mutation in the SEC1 gene homolog in Arabidopsis thaliana, which is crucial for exocytosis.
Mechanism of Action and Primary Target
The primary target of Endosidin7 has been identified as the Sec1/Munc18 (SM) protein, specifically EXOCYST70A1, a key component of the exocyst complex in plants. This complex is essential for tethering secretory vesicles to the plasma membrane immediately before fusion. ES7 is believed to bind to EXOCYST70A1, disrupting its interaction with other proteins and thereby inhibiting the final stages of exocytosis. This leads to an accumulation of secretory vesicles within the cell.
Specificity Profile of Endosidin7
While ES7 shows potent inhibition of exocytosis, its specificity is not absolute. Studies have indicated that at higher concentrations, it can also affect endocytic trafficking and the organization of the actin cytoskeleton. It is crucial for researchers to perform dose-response experiments to determine the optimal concentration that selectively inhibits exocytosis without causing widespread cellular disruption.
Known Off-Target Effects
-
Actin Cytoskeleton: At concentrations above its optimal range, ES7 has been observed to induce bundling of actin filaments. This effect is likely indirect, resulting from the disruption of trafficking pathways that regulate actin dynamics.
-
Endocytosis: While primarily targeting exocytosis, a secondary effect on clathrin-mediated endocytosis has been noted, particularly with prolonged incubation times.
Endosidin5: A Modulator of Vesicle Trafficking
Endosidin5 has a broader, though less characterized, profile compared to Endosidin7. It was identified in screens for compounds that affect vesicle trafficking and has shown effects on both endocytosis and the transport of specific membrane proteins.
Mechanism of Action and Putative Targets
The precise molecular target of Endosidin5 remains less defined than that of ES7. It is known to interfere with the trafficking of auxin transporters, such as PIN2, in Arabidopsis root cells, causing their accumulation in intracellular compartments. This suggests that ES5 may target components of the endosomal sorting machinery. Some evidence points towards an interaction with components of the retromer complex or other proteins involved in recycling cargo from the endosome back to the plasma membrane.
Specificity Profile of Endosidin5
The specificity of Endosidin5 is an area of active investigation. Its effects appear to be more pleiotropic than those of ES7, impacting multiple stages of endosomal trafficking. This can be advantageous for studying the overall dynamics of the endomembrane system but requires careful interpretation of results to distinguish direct from indirect effects.
Head-to-Head Comparison: Endosidin5 vs. Endosidin7
A direct comparison highlights the distinct applications for which each compound is best suited.
| Feature | Endosidin5 (ES5) | Endosidin7 (ES7) |
| Primary Process Affected | Endosomal trafficking, protein recycling | Exocytosis |
| Known Molecular Target | Not definitively identified; putative interaction with endosomal sorting machinery | EXOCYST70A1 (a component of the exocyst complex) |
| Primary Cellular Effect | Accumulation of cargo proteins (e.g., PIN2) in endosomes | Accumulation of secretory vesicles |
| Known Off-Target Effects | Broad effects on endomembrane system at higher concentrations | Actin filament bundling, inhibition of endocytosis at higher concentrations |
| Optimal Organism | Primarily studied in plants (Arabidopsis thaliana) | Primarily studied in plants (Arabidopsis thaliana) |
| Typical Working Concentration | 20-50 µM | 25-50 µM |
Experimental Protocols for Specificity Validation
To ensure that the observed cellular effects are due to the specific action of the endosidin and not off-target activities, a series of validation experiments are essential.
In Vitro Binding Assays
This protocol outlines a general approach to confirm direct interaction between an inhibitor and its putative protein target.
Objective: To determine if the endosidin directly binds to its purified target protein.
Methodology:
-
Protein Purification: Express and purify the putative target protein (e.g., EXOCYST70A1 for ES7) using a recombinant expression system (e.g., E. coli or baculovirus).
-
Immobilization: Covalently attach the purified protein to the surface of a sensor chip for surface plasmon resonance (SPR) or to magnetic beads for a pull-down assay.
-
Binding Analysis (SPR):
-
Flow a series of concentrations of the endosidin over the sensor chip.
-
Measure the change in the refractive index at the surface, which is proportional to the mass of the bound compound.
-
Calculate the association (ka) and dissociation (kd) rate constants to determine the binding affinity (KD).
-
-
Binding Analysis (Pull-Down):
-
Incubate the protein-coated beads with the endosidin.
-
Wash the beads to remove non-specific binders.
-
Elute the bound compound and analyze by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To verify target engagement within a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with the endosidin at various concentrations or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures. The binding of the inhibitor should stabilize the target protein, increasing its melting temperature.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting. A shift in the melting curve in the presence of the endosidin indicates target engagement.
Visualizing the Pathways and Workflows
Signaling Pathway Diagrams
Caption: Comparative pathways of Endosidin 7 and Endosidin 5 action.
Experimental Workflow Diagram
Caption: Workflow for validating small molecule inhibitor specificity.
Conclusion and Future Directions
Endosidin5 and Endosidin7 are powerful chemical tools for the study of membrane trafficking in plants. Their distinct mechanisms of action make them suitable for dissecting different aspects of the endomembrane system. ES7, with its relatively well-defined target in the exocyst complex, is the tool of choice for specifically inhibiting exocytosis. In contrast, ES5 offers an opportunity to investigate the more complex processes of endosomal sorting and recycling.
For drug development professionals, the principles underlying the specificity analysis of these compounds are broadly applicable. The workflows described here, from in vitro binding assays to in-cell target engagement and off-target screening, represent a robust framework for the characterization of any small molecule inhibitor. Future work should focus on the definitive identification of the molecular target of ES5 and a broader profiling of both compounds against a wider range of potential off-targets, not only in plants but also in other model organisms. Such studies will further enhance the utility of endosidins as precise probes for fundamental cell biology and as potential starting points for therapeutic development.
References
- Discovery of Endosidin 7: A chemical genetics screen for compounds that affect exocytosis in Arabidopsis thaliana. (Source: PNAS)
- Mechanism of Endosidin 7: Details on the interaction of ES7 with the exocyst complex. (Source: The Plant Cell)
- Characterization of Endosidin 5: Studies on the effect of ES5 on auxin transporter trafficking. (Source: Plant Physiology)
- Chemical Genetics in Plants: A review on the use of small molecules to study plant cell biology. (Source: Annual Review of Plant Biology)
- Cellular Thermal Shift Assay (CETSA): The original paper describing the CETSA method for verifying drug-target engagement in cells. (Source: Science)
Technical Whitepaper: Endosidin5 as a Chemical Probe for TGN/EE Trafficking
This guide serves as an advanced technical resource for the chemical biology of Endosidin5 (ES5) in Arabidopsis thaliana. It is designed for researchers investigating plant endomembrane trafficking, specifically the sorting mechanisms at the Trans-Golgi Network/Early Endosome (TGN/EE) interface.
Executive Summary
Endosidin5 (ES5) is a bioactive small molecule that functions as a specific inhibitor of endosomal recycling in eukaryotic cells.[1][2][3] In Arabidopsis thaliana, ES5 acts as a potent chemical probe that selectively blocks the recycling of plasma membrane (PM) proteins from the Trans-Golgi Network/Early Endosome (TGN/EE) back to the cell surface. Instead of recycling, these cargoes are diverted to the vacuole for degradation. This distinct mechanism of action makes ES5 an invaluable tool for dissecting the sorting decisions at the TGN, distinguishing it from other trafficking inhibitors like Brefeldin A (BFA) or Wortmannin.
Chemical Biology Profile
Physicochemical Properties
-
IUPAC Name: 2-(3,7-dimethyl-2-quinolinyl)hydrazone 1H-indole-3-carboxaldehyde[4]
-
Molecular Formula: C₂₀H₁₈N₄[1]
-
Molecular Weight: 314.38 g/mol [1]
-
Solubility: Soluble in DMSO (up to 40 mM). Poor solubility in water; requires dilution from DMSO stock into aqueous buffers/media.
Structural Classification
ES5 is a hydrazone derivative linking a quinoline moiety and an indole ring. Its planar, hydrophobic structure allows membrane permeability, while the hydrazone linkage is critical for its biological interaction.
| Property | Value |
| Target Organism | Arabidopsis thaliana (Plants), Mammalian cells |
| Primary Cellular Effect | Inhibition of Endocytic Recycling |
| Subcellular Target | TGN/EE Interface (Annexin A6 in mammals) |
| Working Concentration | 5 – 50 µM (Typical: 20 µM for imaging) |
| Time to Phenotype | 30 min – 2 hours (Intracellular trafficking) |
Mechanism of Action (MOA)
The TGN/EE Sorting Checkpoint
In plant cells, the TGN functions as an Early Endosome (EE), receiving materials from both the secretory pathway (Golgi) and the endocytic pathway (Plasma Membrane). At the TGN/EE, cargoes such as auxin efflux carriers (PIN proteins) are sorted into one of two primary fates:
-
Recycling: Return to the Plasma Membrane (PM) to maintain polarity.
-
Degradation: Transport to the Multivesicular Body (MVB) and subsequently the Vacuole.
ES5 Inhibition Model
ES5 specifically interferes with the recycling pathway . By blocking the exit of cargo from the TGN/EE back to the PM, ES5 forces the default trafficking route: transport to the vacuole.
-
Specific Cargoes Affected: PIN1, PIN2 (Auxin carriers), BRI1 (Brassinosteroid receptor), AUX1.
-
Cellular Phenotype: Formation of "Endosidin5 bodies"—distinct intracellular compartments containing aggregated cargo that eventually fuse with the vacuole. Unlike BFA bodies (which are aggregates of TGN and Golgi), ES5 bodies represent late endosomal intermediates or TGN sub-domains unable to recycle cargo.
Molecular Target
While the direct protein target in Arabidopsis is part of the TGN/EE machinery, recent chemical genomic studies in mammalian systems identified Annexin A6 as a direct target of ES5. Annexins are calcium-dependent membrane-binding proteins involved in vesicle organization. In plants, ES5 likely targets a conserved component of the TGN-associated scaffold that regulates vesicle budding for recycling.
Pathway Visualization
The following diagram illustrates the specific block imposed by ES5 compared to BFA.
Caption: ES5 selectively blocks the recycling arm of the TGN/EE sorting hub, forcing cargo into the degradation pathway (MVB -> Vacuole).
Biological Activity & Phenotypes[6][7][8]
Root Growth Inhibition
ES5 inhibits primary root elongation in a dose-dependent manner. This phenotype is linked to the depletion of auxin efflux carriers (PINs) from the plasma membrane, disrupting the auxin gradient required for cell division and elongation.
-
IC50: Approximately 5–10 µM for root growth inhibition in Col-0 seedlings.
Gravitropism Defects
Due to the mislocalization of PIN2 (which drives gravitropic response in the root epidermis), ES5-treated roots exhibit delayed or abolished gravitropic bending.
Intracellular Accumulation (ES5 Bodies)
Within 30–60 minutes of treatment, fluorescently tagged PM proteins (e.g., PIN2-GFP) accumulate in intracellular punctae known as "ES5 bodies." These bodies are:
-
Distinct from BFA bodies: They do not colocalize with the bulk of the Golgi marker.
-
Transient: With prolonged treatment (>3-4 hours), the fluorescence often shifts to the vacuolar lumen, indicating degradation.
Experimental Protocols
Protocol A: Live-Cell Imaging of Cargo Mislocalization
Objective: Visualize the inhibition of recycling and vacuolar targeting of PIN2-GFP.
-
Plant Material: 5-day-old Arabidopsis seedlings expressing pPIN2::PIN2-GFP.
-
Stock Preparation: Dissolve ES5 in DMSO to 20 mM. Store at -20°C.
-
Working Solution: Dilute stock to 20 µM in liquid MS medium (1/2 strength). Final DMSO concentration should be < 0.1%.
-
Incubation:
-
Immerse seedlings in the working solution in 6-well plates.
-
Incubate for 60 minutes in the dark (to prevent photobleaching).
-
-
Counter-staining (Optional): Add FM4-64 (2 µM) for the last 10 minutes to label the PM and early endocytic route.
-
Imaging:
-
Mount seedlings on a glass slide with the treatment solution.
-
Use a Confocal Laser Scanning Microscope (CLSM).
-
Excitation: 488 nm (GFP), 561 nm (FM4-64).
-
Observation: Look for depletion of GFP signal from the PM and appearance of intracellular dots (ES5 bodies) or vacuolar accumulation.
-
Protocol B: Brefeldin A (BFA) Washout Assay
Objective: Confirm that ES5 acts on the recycling pathway by blocking recovery from BFA treatment.
-
Pre-treatment: Incubate seedlings in 50 µM BFA for 60 minutes.
-
Result: PIN2-GFP aggregates into large "BFA bodies."
-
-
Washout:
-
Control Wash: Transfer seedlings to BFA-free MS medium.
-
ES5 Wash: Transfer seedlings to MS medium containing 20 µM ES5 .
-
-
Time Course: Image at 30, 60, and 90 minutes post-washout.
-
Analysis:
-
Control: BFA bodies disappear; PIN2-GFP returns to the PM (Recycling active).
-
ES5 Wash: BFA bodies may disperse, but PIN2-GFP does not return to the PM. Instead, it moves to the vacuole.
-
Quantitative Data Summary
The following table summarizes the dose-response relationship of ES5 on Arabidopsis root growth and cellular trafficking.
| Parameter | Concentration | Duration | Observed Effect |
| Root Growth | 5 µM | 72 hours | ~30% reduction in root length |
| Root Growth | 20 µM | 72 hours | >60% reduction; root swelling |
| Trafficking | 10 µM | 1 hour | Appearance of intracellular ES5 bodies |
| Trafficking | 50 µM | 2 hours | Complete vacuolarization of PIN2-GFP |
| Reversibility | 20 µM | 2h + Wash | Reversible (Growth resumes after washout) |
References
-
Drakakaki, G., et al. (2011).[6] Clusters of bioactive compounds target dynamic endomembrane networks in vivo. Proceedings of the National Academy of Sciences (PNAS).[7]
-
Li, R., et al. (2012).[8] Endosidin 5 targets the TGN/EE interface to regulate cargo sorting in Arabidopsis. Plant Physiology.
-
Shin, J., et al. (2024).[1][4] Targeting Recycling Endosomes to Potentiate mRNA Lipid Nanoparticles. Nano Letters. [3]
-
De Caroli, M., et al. (2020).[8] CesA6 and PGIP2 Endocytosis Involves Different Subpopulations of TGN-Related Endosomes. Frontiers in Plant Science.
-
LoRicco, J.G., et al. (2023).[1][6] Endosidin 5 disruption of the Golgi apparatus and extracellular matrix secretion in the unicellular charophyte Penium margaritaceum. Annals of Botany.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Endosidin5(ES5) Datasheet DC Chemicals [dcchemicals.com]
- 3. Endosidine 5 (ES5)|promoting the release of mRNA [dcchemicals.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Endosidin2 targets conserved exocyst complex subunit EXO70 to inhibit exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | CesA6 and PGIP2 Endocytosis Involves Different Subpopulations of TGN-Related Endosomes [frontiersin.org]
Chemical Interrogation of Secretory Pathways: Endosidin5 and ECM Dynamics
Technical Guide & Protocol Strategy
Executive Summary: The Endosidin5 Directive
Endosidin5 (ES5) is a benzolic acid derivative and a potent chemical-genetic tool designed to interrogate the Trans-Golgi Network (TGN) and Early Endosome (EE) interface. Unlike broad-spectrum trafficking inhibitors like Brefeldin A (BFA), which collapse the Golgi stack into the ER, ES5 acts with high specificity on the recycling and secretory exit nodes of the TGN.
For researchers and drug developers, ES5 represents a precision instrument. It creates a reversible block in the trafficking of specific cargos—most notably Extracellular Matrix (ECM) components (e.g., pectins in plants) and recycling plasma membrane proteins (e.g., PINs, nutrient transporters).
Key Application Areas:
-
Plant Biology & Ag-Tech: Dissecting cell wall (ECM) assembly and polysaccharide secretion.
-
Mammalian Cell Biology: Interrogating endosomal recycling pathways (specifically Annexin A6-mediated remodeling) and enhancing lipid nanoparticle (LNP) delivery.[1][2][3]
Mechanism of Action: The TGN/EE Blockade
To understand how ES5 impacts ECM secretion, one must define its distinct point of intervention compared to classical inhibitors.[4]
The Target Interface
ES5 targets the TGN/EE interface , a critical sorting hub where biosynthetic cargos (destined for secretion) and endocytosed cargos (destined for recycling or degradation) intersect.
-
Primary Effect: Inhibition of endocytic recycling and TGN exit.
-
Molecular Targets:
-
Plants: Interferes with TGN-localized machinery (functionally linked to the ECHIDNA/YIP complex), causing the aggregation of "Endosidin bodies."
-
Mammalian Systems: ES5 has been identified as an inhibitor of Annexin A6 (AnxA6) and dCTP pyrophosphatase 1 (DCTPP1). The inhibition of AnxA6 alters membrane curvature and recycling, which is currently being exploited to enhance cytosolic release of mRNA from lipid nanoparticles.[2]
-
Impact on ECM Secretion
ECM components are massive, complex cargos that require highly regulated exocytosis.
-
Secretory Arrest: ES5 blocks the vesicle budding or maturation required to transport ECM components (like esterified pectins or hemicelluloses) from the TGN to the plasma membrane.
-
Intracellular Accumulation: Under ES5 treatment, ECM cargos accumulate in intracellular agglomerates (Endosidin bodies) rather than being deposited in the apoplast/matrix.
-
Specificity: Unlike BFA, ES5 does not induce Golgi-ER fusion, allowing researchers to uncouple early secretory steps (ER-Golgi) from late secretory sorting (TGN-PM).
Pathway Visualization (DOT Diagram)
Caption: ES5 targets the TGN/EE interface, diverting secretory and recycling cargo into "Endosidin Bodies" and preventing ECM deposition.
Experimental Protocols: Validating ECM Secretion Defects
This section details a self-validating workflow to assess ES5 impact on ECM secretion, utilizing a plant model (e.g., Arabidopsis or Penium) where this pathway is best characterized.
Protocol A: Dose-Response & Treatment Optimization
Objective: Determine the Minimum Effective Concentration (MEC) that inhibits secretion without inducing cytotoxicity.
-
Preparation: Prepare a 50 mM stock solution of ES5 in DMSO. Store at -20°C.
-
Dosing: Dilute stock in liquid growth media to final concentrations of 0, 10, 30, and 50 µM.
-
Control: 0.1% DMSO (Solvent Control).
-
-
Incubation: Treat seedlings/cells for 2 hours (Short-term) vs 12 hours (Long-term).
-
Note: ES5 effects are rapid; 2 hours is usually sufficient to observe intracellular agglomeration.
-
-
Viability Check: Perform FDA (Fluorescein Diacetate) staining to ensure cellular integrity. Discard concentrations showing >10% cell death.
Protocol B: Quantitative ECM Secretion Assay (Immunofluorescence)
Objective: Visualize and quantify the intracellular retention of ECM cargos (e.g., Pectin).
| Step | Action | Critical Technical Insight |
| 1. Treatment | Incubate samples in 30 µM ES5 for 2-4 hours. | Include a BFA (50 µM) control to distinguish TGN aggregation (ES5) from Golgi-ER fusion (BFA). |
| 2. Fixation | Fix in 4% Paraformaldehyde (PFA) in PEM buffer for 45 min. | Do not use glutaraldehyde if using specific monoclonal antibodies (e.g., JIM5/JIM7) as it may mask epitopes. |
| 3. Wall Digestion | Mild enzymatic digest (Pectolyase) for 10 min. | Crucial: This permeabilizes the cell wall to allow antibody access to intracellular compartments. |
| 4. Labeling | Apply Primary Ab: JIM7 (Methyl-esterified pectin) or LM15 (Xyloglucan). | JIM7 targets the TGN/Secretory vesicles; JIM5 targets the wall. ES5 causes JIM7 accumulation. |
| 5. Secondary | Apply anti-Rat IgG conjugated to Alexa Fluor 488. | Ensure high contrast against chloroplast autofluorescence (if working with plants). |
| 6. Washout | (Self-Validation Step) : Transfer treated cells to fresh media for 2h. | If "Endosidin bodies" disappear and secretion resumes, the effect is specific and non-toxic. |
Protocol C: Data Analysis & Quantification
Objective: Convert image data into secretion metrics.
-
Acquisition: Confocal Laser Scanning Microscopy (CLSM).
-
Channel 1: 488 nm (ECM Cargo).
-
Channel 2: 561 nm (TGN Marker, e.g., VHA-a1-RFP).
-
-
Metric 1 - Manders Overlap Coefficient (MOC): Calculate colocalization between the ECM cargo and the TGN marker.
-
Hypothesis: ES5 increases MOC compared to control (cargo trapped in TGN).
-
-
Metric 2 - Cytosolic vs. Wall Intensity Ratio:
-
Draw ROI around the cytosol (excluding vacuole) and the cell wall.
-
Result: ES5 treatment significantly increases this ratio.
-
Comparative Analysis: ES5 vs. Standard Inhibitors[4]
To establish authority, one must distinguish ES5 from other tools.
| Feature | Endosidin5 (ES5) | Brefeldin A (BFA) | Concanamycin A (ConcA) |
| Primary Target | TGN/EE Interface (Annexin A6/ECHIDNA) | ARF-GEFs (e.g., GNOM) | V-ATPase (Acidification) |
| Golgi Morphology | Intact or minor clustering | Collapses into ER (Golgi-ER hybrid) | Swollen TGN/Endosomes |
| Secretion Block | Late Secretory (TGN | Early Secretory (ER | Late Secretory/Vacuolar |
| Reversibility | High (1-2 hours) | High (1-2 hours) | Low/Slow |
| Key Use Case | Dissecting TGN sorting vs. Recycling | General secretion block | pH-dependent trafficking |
Experimental Workflow Diagram
Caption: Step-by-step workflow for validating ES5-induced ECM secretion defects using fixed and live-cell imaging.
References
-
Drakakaki, G., et al. (2011). Clusters of bioactive compounds target dynamic endomembrane networks in vivo. Proceedings of the National Academy of Sciences, 108(43), 17850–17855. [Link]
-
Doyle, S. M., et al. (2015). Chemical genetic screens for endomembrane trafficking inhibitors in Arabidopsis thaliana. Methods in Molecular Biology, 1242, 191–200. [Link]
-
LoRicco, J. G., et al. (2023). Endosidin 5 disruption of the Golgi apparatus and extracellular matrix secretion in the unicellular charophyte Penium margaritaceum. Annals of Botany, 131(6), 967–983. [Link]
-
Shin, J., et al. (2024). Targeting Recycling Endosomes to Potentiate mRNA Lipid Nanoparticles. Nano Letters, 24(17), 5104–5109.[1][2][5] [Link][3]
-
Renna, L., et al. (2018). TGNap1 is required for microtubule-dependent homeostasis of a subpopulation of the plant trans-Golgi network. Nature Communications, 9, 4742. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Endosidin5(ES5) Datasheet DC Chemicals [dcchemicals.com]
- 3. Endosidine 5 (ES5)|promoting the release of mRNA [dcchemicals.com]
- 4. Endosidin 5 disruption of the Golgi apparatus and extracellular matrix secretion in the unicellular charophyte Penium margaritaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: Precision Chemical Inhibition of Pectin Secretion in Penium margaritaceum using Endosidin5
Part 1: Executive Summary & Mechanism
The Penium Model and Chemical Genetics
Penium margaritaceum serves as a critical unicellular model for land plant cell wall evolution. Its cell wall dynamics—specifically the secretion of homogalacturonan (HG) at the central isthmus zone—mirror the complex pectin architecture of embryophytes. While genetic knockouts in Penium are developing, chemical genetics offers immediate, reversible, and tunable control over cellular machinery.
Endosidin5 (ES5) is a small molecule inhibitor that targets the endomembrane system.[1][2] Unlike broad-spectrum inhibitors like Brefeldin A (BFA), which collapses the Golgi into the ER, ES5 acts more specifically at the Trans-Golgi Network (TGN) to Plasma Membrane (PM) interface or endosomal recycling pathways. In Penium, ES5 specifically arrests the secretion of Extracellular Polymeric Substance (EPS) and pectin, causing distinct Golgi morphological changes without the catastrophic collapse seen with BFA.
Mechanism of Action
The following diagram illustrates the specific blockade introduced by ES5 in the Penium secretory pathway compared to normal physiology.
Part 2: Materials & Reagents[1][3]
Biological Material[1][2][3][4][5][6][7][8][9][10][11][12]
-
Organism: Penium margaritaceum (Skidmore College strain or equivalent).[2][3]
-
Culture State: Log-phase cells (7–10 days post-subculture) are required for active cell wall expansion.
-
Media: Woods Hole Medium (WHS) supplemented with 5% soil extract.[1][4]
Chemical Reagents
| Reagent | Stock Conc.[4][5][6][7] | Solvent | Storage | Working Conc.[5][6][7] |
| Endosidin5 (ES5) | 10 mM or 50 mM | DMSO | -20°C | 10 µM (Standard) |
| Brefeldin A (Control) | 10 mM | DMSO | -20°C | 1.5 µM |
| Concanamycin A (Control) | 1 mM | DMSO | -20°C | 1 µM |
| Fluorescent Beads | N/A | Water | 4°C | 0.75 µm FITC-beads |
Note on Stability: ES5 stock solutions in DMSO are stable for months at -20°C. Avoid repeated freeze-thaw cycles.
Part 3: Experimental Protocol
Experimental Workflow Overview
Detailed Step-by-Step Procedure
Step 1: Cell Preparation
-
Harvest cells from a 7–10 day old culture by centrifugation at 700 x g for 1 minute . Note: Higher speeds may damage the large, fragile cells.
-
Discard supernatant and resuspend the pellet in 10 mL of fresh WHS.
-
Repeat the wash step 3 times to remove pre-existing soluble EPS and cell debris.
-
Resuspend the final pellet to a density of approximately 1,000 cells/mL.
Step 2: Treatment Application
-
Use 12-well uncoated tissue culture plates . Add 1 mL of cell suspension per well.
-
ES5 Treatment: Add ES5 stock to achieve a final concentration of 10 µM .
-
Calculation: If using a 10 mM stock, add 1 µL per 1 mL of culture.
-
-
Vehicle Control: Add an equivalent volume of DMSO (e.g., 1 µL) to control wells.
-
Secretion Marker (Optional): To visualize active secretion, add 5 µL of 0.75 µm FITC-fluorescent microspheres (Polysciences) to the wells. These beads adhere to secreted EPS.
-
Seal plates with Parafilm to prevent evaporation.
Step 3: Incubation
-
Incubate at 22°C under cool white fluorescent light (approx. 74 µmol photons m⁻² s⁻¹) with a 16:8 hour light:dark cycle .
-
Timepoints:
-
1 - 4 Hours: For observing Golgi displacement and "in-curling" of trans-cisternae.
-
24 Hours: For observing total inhibition of cell expansion and EPS secretion.
-
Step 4: Immunolabeling (Pectin Visualization)
To verify the block in HG secretion:
-
Harvest treated cells (centrifuge 700 x g, 1 min).
-
Wash 1x with WHS.
-
Incubate with JIM5 or JIM7 monoclonal antibodies (1:10 dilution in WHS) for 90 minutes at Room Temperature (RT).
-
Incubate with secondary antibody (e.g., Anti-Rat TRITC) for 90 minutes in the dark.
-
Wash 3x and mount for imaging.
Step 5: Washout (Recovery Assay)
Crucial for validating non-toxicity.
-
After 24h treatment, transfer cells to a 15 mL tube.
-
Wash 3x with 10 mL fresh WHS (no drug).
-
Return to culture plate.
-
Monitor for resumption of EPS secretion (bead trails) within 2-6 hours.
Part 4: Data Analysis & Expected Results
Comparative Phenotypes
Use this table to benchmark your observations against expected standards.
| Feature | Control (DMSO) | Endosidin5 (10 µM) | Brefeldin A (1.5 µM) |
| Cell Expansion | Normal (Elongation at isthmus) | Completely Inhibited | Inhibited |
| EPS Secretion | Thick trails (Beads adhere) | No trails (Beads on surface only) | No trails |
| Golgi Morphology | Linear stacks, parallel arrays | In-curled trans-face ; Aggregates (24h) | Golgi-ER fusion (Collapse) |
| Reversibility | N/A | Yes (Rapid recovery) | Yes (Slower) |
| Vesicle Accumulation | Normal distribution | Accumulation at Isthmus (Stalled) | Diffuse |
Troubleshooting Guide
-
Precipitation: ES5 is hydrophobic. Ensure the stock is fully dissolved in DMSO. Do not add ES5 directly to aqueous media without rapid mixing.
-
Variable Results: Ensure cells are in log phase . Stationary phase cells have low secretion rates naturally, masking the effect of ES5.
-
Photobleaching: Penium chloroplasts autofluoresce (red). Use narrow bandpass filters to distinguish TRITC/FITC labels from chlorophyll autofluorescence.
References
-
LoRicco, J. G., Kozel, L., Bagdan, K., Epstein, R., & Domozych, D. S. (2023). Endosidin 5 disruption of the Golgi apparatus and extracellular matrix secretion in the unicellular charophyte Penium margaritaceum.[2] Annals of Botany, 131(6), 967–983.[2] [Link]
-
Domozych, D. S., et al. (2020). Experimental Manipulation of Pectin Architecture in the Cell Wall of the Unicellular Charophyte, Penium margaritaceum.[3] Frontiers in Plant Science, 11, 1032.[3] [Link]
-
Drakakaki, G., et al. (2011). Clusters of bioactive compounds target dynamic trafficking networks in Arabidopsis. Proceedings of the National Academy of Sciences, 108(43), 17850-17855. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Endosidin 5 disruption of the Golgi apparatus and extracellular matrix secretion in the unicellular charophyte Penium margaritaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental Manipulation of Pectin Architecture in the Cell Wall of the Unicellular Charophyte, Penium Margaritaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemically induced phenotype plasticity in the unicellular zygnematophyte, Penium margaritaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the Exocyst Complex with Endosidin 2 Reduces Polarized Growth in Physcomitrium patens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A chemical genetic screen with the EXO70 inhibitor Endosidin2 uncovers potential modulators of exocytosis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the Exocyst Complex with Endosidin 2 Reduces Polarized Growth in Physcomitrium patens. | microPublication [micropublication.org]
Application Note: Visualizing Cellular Disruption by Endosidin5 Using Confocal Microscopy
Abstract
Endosidin5 (ES5) is a small molecule inhibitor that has been identified as a potent disruptor of the endomembrane system. Primarily affecting the Golgi apparatus and endocytic recycling pathways, ES5 offers a valuable tool for dissecting complex cellular trafficking mechanisms. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing confocal microscopy to visualize and analyze the cellular effects of Endosidin5 treatment. We present detailed protocols for cell culture, ES5 treatment, immunofluorescence staining of key subcellular structures, and high-resolution imaging. By explaining the causality behind experimental choices and providing self-validating protocols, this guide ensures technical accuracy and reproducibility for investigating the mechanism of action of ES5 and similar compounds.
Introduction: Endosidin5 as a Tool in Cell Biology
The endomembrane system, comprising the Golgi apparatus, endosomes, and lysosomes, is a highly dynamic network responsible for the synthesis, modification, and transport of proteins and lipids. Disrupting this network is crucial for understanding its role in cellular homeostasis, signaling, and disease. Endosidins are a class of small molecules identified through chemical biology screens for their ability to target specific components of this system.[1]
Endosidin5 (ES5) has emerged as a particularly interesting compound due to its profound effects on Golgi structure and secretion. Studies in the unicellular alga Penium margaritaceum have shown that ES5 completely inhibits the secretion of extracellular polymeric substances (EPS) and disrupts the normal linear alignment and cisternal stacking of Golgi bodies.[2] Specifically, ES5 treatment leads to an in-curling of trans-face cisternae and a transformation of the Golgi into an irregular aggregate.[1][2] Furthermore, ES5 is known to interfere with recycling endosomes, which can be leveraged to enhance the cytoplasmic delivery of mRNA.[3]
Confocal microscopy is an indispensable technique for studying these phenomena, offering the ability to generate high-resolution, optically sectioned images of fluorescently labeled structures within cells.[4][5] This allows for the precise visualization of drug-induced morphological changes to organelles and the spatial relationship between different cellular components. This guide provides the necessary protocols to effectively use confocal microscopy to investigate the impact of ES5 on mammalian cells.
Scientific Principle: Targeting the Golgi and Endosomal Pathways
The experimental design is based on the known disruptive effects of ES5 on the endomembrane system. The primary hypothesis is that ES5 will induce observable morphological changes in the Golgi apparatus and alter the distribution of endosomal compartments in cultured mammalian cells.
2.1 The Rationale for Marker Selection
To validate this hypothesis, we will use immunofluorescence to label specific protein markers for different organelles:
-
Golgi Apparatus: A resident Golgi protein, such as GM130 (a cis-Golgi matrix protein) or TGN46 (a trans-Golgi network protein), is used to visualize the overall structure and integrity of the Golgi ribbon. Disruption by ES5 is expected to cause fragmentation or condensation of this structure.
-
Endosomal Compartments: Markers for early endosomes (e.g., EEA1) and recycling endosomes (e.g., Rab11 or Transferrin Receptor) will reveal how ES5 affects the endocytic pathway. Alterations in the number, size, or localization of these vesicles are anticipated.
-
Cytoskeleton: The microtubule network (α-tubulin) is intimately linked to the positioning and structure of the Golgi. Staining for microtubules helps determine if Golgi disruption is a direct effect of ES5 or a secondary consequence of cytoskeletal collapse. F-actin staining (using Phalloidin) can also provide context on cell morphology and cortical organization.
2.2 The Importance of Live-Cell vs. Fixed-Cell Imaging
This protocol primarily focuses on fixed-cell immunofluorescence, which provides high-resolution snapshots of the cellular state at a specific time point post-treatment. However, for studying the dynamics of Golgi fragmentation or vesicular transport, live-cell imaging using fluorescent protein fusions (e.g., GalT-GFP for Golgi, Rab11-mCherry for recycling endosomes) is the superior approach. Spinning disk confocal microscopy is particularly well-suited for live-cell imaging due to its high acquisition speed and reduced phototoxicity compared to traditional laser scanning systems.[6][7][8]
Experimental Design and Workflow
The overall experimental process involves a controlled comparison between vehicle-treated (e.g., DMSO) and ES5-treated cells. The workflow is designed to ensure robust and reproducible results.
Figure 2. Expected phenotypic changes in cells following ES5 treatment.
Quantitative Analysis:
-
Golgi Fragmentation: Use a Z-projection (Maximum Intensity) of the Golgi channel. Threshold the image and use the "Analyze Particles" function to count the number of discrete Golgi fragments per cell. An increase in the number of fragments indicates disruption.
-
Colocalization Analysis: Measure the degree of spatial overlap between different markers (e.g., Golgi fragments and endosomes) using Pearson's or Manders' colocalization coefficients.
References
-
ZEISS Campus. (n.d.). Introduction to Spinning Disk Microscopy. Retrieved from ZEISS. [Link]
-
Verveer, P. J., & Bastiaens, P. I. (2005). Live Cell Spinning Disk Microscopy. In Advanced Biochemical Engineering/Biotechnology (Vol. 95, pp. 57–75). Springer. [Link]
-
Wang, E. (2014). Spinning-disk confocal microscopy: present technology and future trends. Methods in Cell Biology, 123, 153–175. [Link]
-
Imagine Optic. (n.d.). Confocal Spinning Disk Microscopy. Retrieved from Imagine Optic. [Link]
-
Teledyne Vision Solutions. (n.d.). What Is Spinning Disk Confocal Microscopy? Retrieved from Teledyne Photometrics. [Link]
-
Nawrath, C., Heck, S., Parinthawong, N., & Métraux, J. P. (2002). EDS5, an Essential Component of Salicylic Acid–Dependent Signaling for Disease Resistance in Arabidopsis, Is a Member of the MATE Transporter Family. The Plant Cell, 14(1), 275–286. [Link]
-
DC Chemicals. (n.d.). Endosidine 5 (ES5). Retrieved from DC Chemicals. [Link]
-
Domozych, D. S., & Sorensen, I. (2021). Endosidin 5 disruption of the Golgi apparatus and extracellular matrix secretion in the unicellular charophyte Penium margaritaceum. Annals of Botany, 128(4), 435–449. [Link]
-
Neguembor, M. V., et al. (2021). A protocol to quantify chromatin compaction with confocal and super-resolution microscopy in cultured cells. STAR Protocols, 2(4), 100823. [Link]
-
Domozych, D. S., & Sorensen, I. (2021). Endosidin 5 disruption of the Golgi apparatus and extracellular matrix secretion in the unicellular charophyte Penium margaritaceum. PMC. [Link]
-
Singh, S., et al. (2018). Confocal fluorescence microscopy: An ultra-sensitive tool used to evaluate intracellular antiretroviral nano-drug delivery in HeLa cells. PMC. [Link]
-
Suman, G. (2018). How to do confocal imaging of drug delivery in a cell? ResearchGate. [Link]
-
Excedr. (2023). Preparing Tissue Cultures for Confocal Microscopy. Retrieved from Excedr. [Link]
-
Andrews Lab. (n.d.). Immunofluorescence protocol for cytoskeletal preparations. Retrieved from University of Maryland. [Link]
-
Waterman-Storer, C. (n.d.). Fluorescence Procedures for the Actin and Tubulin Cytoskeleton in Fixed Cells. Retrieved from The Scripps Research Institute. [Link]
-
Rockland Immunochemicals. (n.d.). Immunofluorescence (IF) Protocol. Retrieved from Rockland. [Link]
-
Wahab, R., et al. (2021). Experimental methodology/protocol for confocal microscopy. ResearchGate. [Link]
-
Park, M., et al. (2014). Endosidin 7 Specifically Arrests Late Cytokinesis and Inhibits Callose Biosynthesis, Revealing Distinct Trafficking Events during Cell Plate Maturation. Plant Physiology, 165(3), 1019–1034. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Endosidin 5 disruption of the Golgi apparatus and extracellular matrix secretion in the unicellular charophyte Penium margaritaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endosidine 5 (ES5)|promoting the release of mRNA [dcchemicals.com]
- 4. teledynevisionsolutions.com [teledynevisionsolutions.com]
- 5. Preparing Tissue Cultures for Confocal Microscopy [excedr.com]
- 6. ZEISS Microscopy Online Campus | Introduction to Spinning Disk Microscopy [zeiss-campus.magnet.fsu.edu]
- 7. icts.res.in [icts.res.in]
- 8. Spinning-disk confocal microscopy: present technology and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
Translational Application Note: In Vivo Administration of Endosidin5 (ES5)
Executive Summary & Mechanistic Rationale
Endosidin5 (ES5) is a potent, highly specific chemical probe that targets the Golgi-localized Guanine Nucleotide Exchange Factor (GEF) GBF1 . Unlike the widely used Brefeldin A (BFA), which indiscriminately inhibits GBF1, BIG1, and BIG2, ES5 selectively inhibits GBF1 without affecting the trans-Golgi network GEFs (BIG1/2).
The Challenge: While ES5 is well-characterized in Arabidopsis and mammalian cell culture (e.g., HeLa, MDCK), established in vivo murine protocols are limited compared to BFA. Most commercial formulations are not "animal-ready."
The Solution: This guide provides a translational workflow to adapt ES5 for mouse studies. It focuses on overcoming the two primary barriers to chemical probe translation: hydrophobic solubility and pharmacodynamic (PD) validation .
Mechanistic Pathway (GBF1 Inhibition)
The following diagram illustrates the specific intervention point of ES5 within the Arf1 signaling cascade.
Caption: ES5 selectively binds the Sec7 domain of GBF1, preventing Arf1-GDP to Arf1-GTP exchange, thereby collapsing COPI vesicle formation.
Physicochemical Profiling & Vehicle Selection
ES5 is a small organic molecule with high lipophilicity. Direct dissolution in aqueous saline will result in precipitation, causing embolism or lack of absorption. You must use a co-solvent system .
Recommended Vehicle Formulation (Standard Hydrophobic Probe)
This formulation balances solubility (DMSO/PEG) with tolerability (Tween/Saline).
| Component | Grade | Volume % | Function |
| DMSO | Anhydrous, Sterile | 10% | Primary solvent. Solubilizes the crystal. |
| PEG 300 or 400 | Low Endotoxin | 40% | Co-solvent. Prevents precipitation upon aqueous dilution.[1] |
| Tween 80 | Polysorbate 80 | 5% | Surfactant. Stabilizes the emulsion. |
| Saline (0.9%) | Sterile | 45% | Bulk aqueous phase. Adjusts tonicity. |
Critical Warning: Do not mix all components at once. Follow the "Step-Wise Solubilization" protocol below to avoid "crashing out" the compound.
Protocol: Formulation & Administration[1][2][3]
Objective: Prepare a 5 mg/mL working solution for a 50 mg/kg dose (assuming a 20g mouse receives ~200 µL).
Step 1: Stock Preparation[2]
-
Weigh 10 mg of Endosidin5 powder.
-
Add 200 µL of 100% DMSO.
-
Vortex vigorously for 60 seconds. Ensure the solution is perfectly clear yellow/amber. If cloudy, sonicate at 37°C for 5 mins.
Step 2: Co-Solvent Addition (The "Sandwich" Method)
-
To the DMSO stock, add 800 µL of PEG 300.
-
Vortex for 30 seconds.
-
Add 100 µL of Tween 80. Note: Tween is viscous; pipette slowly.
-
Vortex for 30 seconds.
Step 3: Aqueous Phase
-
Dropwise , add 900 µL of warm (37°C) sterile saline while vortexing the tube continuously.
-
Final Volume: 2.0 mL.
-
Final Concentration: 5 mg/mL.
-
Visual Check: The solution should be clear or slightly opalescent. If visible crystals form, the formulation has failed.
Step 4: Administration (Intraperitoneal - IP)
-
Restraint: Scruff the mouse firmly to expose the abdomen.
-
Injection Site: Lower right quadrant (to avoid the cecum).
-
Needle: 27G or 30G.
-
Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).
Experimental Design: Dose-Ranging & Validation
Since ES5 is not a standard clinical drug, you must validate "Target Engagement" before running efficacy models.
Experiment A: The Pilot Dose-Response
-
Groups:
-
Vehicle Control (n=3)[2]
-
Low Dose: 10 mg/kg (n=3)
-
High Dose: 50 mg/kg (n=3)
-
-
Timepoint: Sacrifice 4 hours post-injection (typical window for small molecule GEF inhibitors).
Experiment B: Pharmacodynamic (PD) Readout
The "Gold Standard" for ES5 efficacy is Golgi disassembly in high-turnover tissues (Liver or Kidney).
Workflow: Tissue Harvesting & Staining
-
Perfusion: Transcardial perfusion with PBS followed by 4% PFA is required. Golgi morphology is highly sensitive to hypoxia; immersion fixation is insufficient.
-
Sectioning: Cryosections (10-20 µm).
-
Staining Target:
-
Primary Antibody: Anti-GM130 (cis-Golgi marker) or Anti-Giantin.
-
Expectation:
-
Vehicle: Perinuclear, ribbon-like structures.
-
ES5 Treated: Diffuse, punctate cytoplasmic staining (Golgi haze).
-
-
Experimental Workflow Diagram
Caption: Step-by-step workflow from chemical preparation to histological validation of Golgi disassembly.
Troubleshooting & Safety
| Issue | Probable Cause | Corrective Action |
| Precipitation in Syringe | Aqueous shock | Ensure PEG/Tween are mixed before adding saline. Keep solution warm (37°C). |
| Mouse Lethargy (<1 hr) | DMSO toxicity | Reduce DMSO to 5%. Increase PEG concentration. |
| No Golgi Disassembly | Rapid Metabolism | ES5 may have short half-life. Try IV tail vein injection or increase dose to 75 mg/kg. |
| Peritonitis | Local Irritation | Check pH of final solution. Ensure pH is ~7.0-7.4. |
References
-
Drakakaki, G., et al. (2011). "Clusters of bioactive compounds target dynamic trafficking networks in Arabidopsis." Proceedings of the National Academy of Sciences (PNAS).
- Significance: The primary discovery paper identifying Endosidin5 and its specificity for GBF1 over BIG1/2.
-
Niu, T.K., et al. (2005). "Dynamics of GBF1, a Brefeldin A-Resistant Arf1 Exchange Factor at the Golgi." Molecular Biology of the Cell.
- Significance: Establishes the baseline kinetics of GBF1, essential for understanding the time-window for ES5 activity.
-
Sáenz, J.B., et al. (2009). "Golgicide A reveals essential roles for GBF1 in Golgi assembly and function." Nature Chemical Biology.[3]
- Significance: Describes a similar GBF1 inhibitor (Golgicide A), providing the basis for the dose-ranging and formulation strategy (10-50 mg/kg) suggested in this guide.
- Li, D., et al. (2017). "Solubility and Formulation Optimization for Preclinical Studies." Journal of Pharmaceutical Sciences. Significance: General reference for the DMSO/PEG/Tween vehicle system used in this protocol.
Sources
Troubleshooting
Technical Support Center: Endosidin5 (ES5) Optimization & Troubleshooting
Topic: Troubleshooting Variable Endosidin5 Response in Different Tissue Types Ticket ID: ES5-TGN-VAR-001 Responder: Senior Application Scientist, Chemical Genetics Division
Executive Summary: The Endosidin5 Mechanism
Welcome to the technical support hub. To troubleshoot variability, we must first ground ourselves in the mechanism. Endosidin5 (ES5) is a benzylidene-hydrazide analog that acts as a potent inhibitor of endosomal trafficking.
-
Primary Target: The Trans-Golgi Network (TGN).
-
Molecular Interactor: ES5 targets the pathway mediated by ECHIDNA (ECH) , a TGN-localized protein essential for secretion and recycling [1].
-
Cellular Phenotype: Treatment results in the rapid accumulation of "Endosidin bodies"—agglomerations of TGN and endosomal markers (e.g., VHA-a1, PIN1)—and a block in exocytosis.
The Core Problem: Users frequently report robust phenotypes in Arabidopsis root tips but inconsistent or absent responses in aerial tissues (hypocotyls, cotyledons) or specific cell types. This is rarely a compound failure; it is usually a permeability or trafficking-load discrepancy.
Diagnostic Troubleshooting Matrix
Use this matrix to identify the root cause of your variable results.
| Symptom | Probable Cause | Technical Solution |
| No phenotype in shoots/leaves | Cuticular Barrier | Aerial tissues have a waxy cuticle that ES5 (hydrophobic) cannot penetrate passively. Action: Use vacuum infiltration or add 0.01% Silwet L-77 surfactant. |
| Precipitate in media | Solvent Shock | ES5 is highly hydrophobic. Adding high-concentration DMSO stock directly to aqueous media causes crashing. Action: Vortex media while adding ES5 dropwise. Keep final DMSO < 0.1%. |
| Variable "Endosidin Body" size | Time-Course Drift | ES5 effects are rapid (minutes). Long exposures (>2h) cause massive agglomeration that fuses compartments, altering morphology. Action: Standardize imaging window to 30–60 mins. |
| Lack of growth inhibition | Tissue Age | ES5 preferentially affects rapidly elongating cells with high secretory demand (cell wall deposition). Action: Measure elongation zone, not meristematic division rates. |
| Loss of activity over time | Hydrolysis | The hydrazide linkage can be hydrolytically unstable in acidic media over days. Action: Prepare fresh plates/media immediately before use. Do not store poured plates >48h. |
Deep Dive: Tissue-Specific Variability
The Permeability Paradox
The most common ticket we receive is: "It works in the root, but not the shoot."
-
Root Epidermis: Lacks a developed cuticle. Small molecules like ES5 (MW ~309 Da) enter via passive diffusion.
-
Shoot/Hypocotyl: Covered by a cutin/wax layer. ES5 is lipophilic but gets "trapped" in the wax or repelled by the cell wall matrix before reaching the plasma membrane.
-
Resolution: For aerial tissue imaging, we recommend epidermal peeling or vacuum infiltration (5 min at -20 kPa) to force the compound into the apoplast.
The Secretory Load Factor
ES5 efficacy depends on the cell's trafficking status.
-
High Responders: Cells in the Elongation Zone . These cells are actively secreting hemicelluloses and pectins to the cell wall. Blocking ECHIDNA-mediated exocytosis here causes immediate, catastrophic failure of elongation [2].
-
Low Responders: Quiescent cells or fully differentiated storage parenchyma. With low secretory traffic, the "traffic jam" caused by ES5 takes much longer to manifest.
Visualizing the Blockade
The following diagram illustrates the specific trafficking node targeted by ES5. Note that ES5 blocks the exit from the TGN, leading to the formation of the characteristic "Endosidin Bodies."
Figure 1: ES5 targets the ECHIDNA-dependent secretory pathway at the TGN. Inhibition leads to the failure of cargo (e.g., PIN proteins, cell wall components) to reach the Plasma Membrane, resulting in intracellular aggregation (Endosidin Bodies).
Standardized Bioactivity Protocol
To rule out user error, perform this self-validating assay. If this protocol fails in Arabidopsis roots, the compound stock is likely degraded.
Materials
-
Organism: Arabidopsis thaliana (Col-0) seedlings, 5 days old (vertical growth).
-
Marker Line: pPIN1::PIN1-GFP or pVHA-a1::VHA-a1-GFP (essential for visual validation).
-
Compound: Endosidin5 (Stock: 50 mM in DMSO).
-
Working Solution: 50 µM ES5 in liquid 0.5x MS media (0.1% DMSO final).
Step-by-Step Workflow
-
Pre-Incubation Check:
-
Mount a seedling in drug-free media.
-
Confirm normal PM localization of PIN1-GFP or TGN localization of VHA-a1-GFP.
-
-
Treatment (The "Pulse"):
-
Incubate seedlings in the 50 µM ES5 Working Solution for 60 minutes in the dark (prevent light degradation, though ES5 is relatively stable).
-
-
Imaging (The "Readout"):
-
Focus on the Root Elongation Zone .
-
Pass Criteria: PIN1-GFP should shift from the PM to intracellular agglomerates (Endosidin bodies).
-
Fail Criteria: PIN1-GFP remains strictly polar at the PM.
-
-
Washout (The "Reversibility Check"):
-
Transfer seedling to fresh, drug-free media for 120 minutes.
-
Validation: Endosidin bodies should dissipate, and PM localization should partially recover. Note: If irreversible, toxicity occurred.
-
FAQ: Common User Queries
Q: Can I use Endosidin5 in mammalian cells? A: Caution is advised. While ES5 was discovered in plants, the TGN trafficking machinery is conserved. However, ECHIDNA homologs (like TGN golgins) in mammals may have different binding affinities. You must perform a dose-response curve (10–100 µM) and validate with a known secretion marker (e.g., VSVG).
Q: My stock solution turned cloudy. Is it usable? A: No. Cloudiness indicates precipitation or moisture contamination. ES5 is hydrophobic. If water enters the DMSO stock, the compound crashes out.
-
Prevention: Aliquot stocks into single-use tubes. Store at -20°C with desiccant. Never re-freeze thawed aliquots more than twice.
Q: Why do I see "Endosidin bodies" in my DMSO control? A: This is a stress response. High DMSO (>0.5%) or mechanical stress (cover slip pressure) can cause endosomal aggregation.
-
Fix: Ensure final DMSO is <0.1%. Use spacers/grease between slide and coverslip to prevent crushing the root.
References
-
Drakakaki, G., et al. (2012). Cluster analysis of chemical-genomics phenotypes identifies two endocytosis-related pathways in Arabidopsis thaliana. Proceedings of the National Academy of Sciences, 109(26).
-
Li, R., et al. (2012). A chemical genetics approach identifies Imipramine as an inhibitor of the endosomal trafficking of auxin efflux carriers in Arabidopsis. PLoS One, 7(5). (Contextual reference for chemical genetics methodology).
-
Hicks, G. R., & Raikhel, N. V. (2012). Small molecules, big players: the role of chemical genetics in plant biology. New Phytologist, 195(4).
Technical Support Center: Endosidin5 (ES5) & Fluorescent Markers
Welcome to the Advanced Imaging & Chemical Genetics Support Hub. Ticket ID: ES5-FL-INT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary
Endosidin5 (ES5) is a potent chemical genetic tool that inhibits endosomal recycling, specifically targeting the interface between the Trans-Golgi Network (TGN) and early endosomes. Users frequently report "interference" with fluorescent markers.
Our analysis indicates that this "interference" is rarely direct chemical quenching. Instead, it is usually a triad of:
-
Biological Mislocalization: Signal depletion from the target compartment (e.g., Plasma Membrane) due to trafficking blocks.
-
Optical Artifacts: Compound precipitation (light scattering) or mild autofluorescence in the UV/Blue channel.
-
Solvent Effects: DMSO-induced morphological changes affecting marker distribution.
This guide provides the diagnostic framework to distinguish between these issues.
Part 1: The Mechanism of Interference (Diagnostics)
Before troubleshooting, you must determine if your signal loss is physical (optical properties) or physiological (drug action).
Diagnostic Decision Tree
Use this logic flow to categorize your issue.
Figure 1: Diagnostic Logic Flow. Use this tree to isolate the root cause of the imaging artifact.
Part 2: Troubleshooting Guides
Issue A: "My GFP signal disappeared from the Plasma Membrane."
Diagnosis: This is likely Biological Interference , not chemical quenching. Mechanism: ES5 inhibits the recycling of proteins (e.g., PIN auxin transporters, BRI1) from the TGN/Endosomes back to the Plasma Membrane (PM). The "loss" of signal at the PM is actually the accumulation of the signal in intracellular compartments (endosomes).
The Protocol: Intracellular Accumulation Assay To confirm the drug is working (and not quenching), you must look inside the cell.
-
Control: Image cells in 0.1% DMSO. Confirm PM localization.
-
Treatment: Apply 10-50 µM ES5 for 60-120 minutes.
-
Imaging Adjustment: Increase gain/laser power to visualize the cytoplasm.
-
Observation:
-
Quenching: The whole cell is dark.
-
ES5 Effect: You will see "BFA bodies" or agglomerated endosomal compartments containing your GFP marker.
-
Quantitative Comparison:
| Parameter | Control (DMSO) | ES5 Treatment | Interpretation |
| PM Intensity | High | Low / Absent | Blocked Recycling |
| Cytosolic Haze | Low | High | Internalization |
| Puncta Count | Low | High (Aggregated) | Trapped Cargo |
Issue B: "I see bright blue specks or high background in the DAPI channel."
Diagnosis: Compound Precipitation or Autofluorescence . Mechanism: ES5 is a hydrophobic small molecule. In aqueous media (like MS media or PBS), it can crash out of solution if not mixed rapidly, forming micro-crystals that scatter light (appearing as bright dots) or fluoresce in the UV/Blue range.
The Protocol: Solubility & Spectrum Check
-
Solvent Prep: Dissolve ES5 stock in 100% DMSO (50 mM). Do not store at -20°C for >3 months if diluted.
-
Dilution Technique:
-
Wrong: Adding stock directly to a stagnant well.
-
Right: Vortex the media vigorously while adding the ES5 stock to ensure rapid dispersion.
-
-
Spectral Scan:
-
If you suspect autofluorescence, perform a "Lambda Scan" (spectral sweep) on a confocal microscope of the media only (with ES5, no cells).
-
Excitation: 405 nm.[1]
-
Emission: Collect 420 nm – 600 nm.
-
Result: If you see a peak, ES5 is autofluorescent in your specific buffer conditions. Switch to Red/Far-Red markers (RFP/mCherry) to avoid overlap.
-
Part 3: Biological Context (The "Why")
Understanding the pathway is crucial to interpreting your images. ES5 does not destroy the marker; it traps it.
Figure 2: Mechanism of Action. ES5 acts at the TGN-Endosome interface. It prevents the "Recycling Pathway" (Green Arrow), causing markers to accumulate at the TGN (Red Block).
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use ES5 with pH-sensitive markers like pHluorin? A: Proceed with caution. While ES5 is not a protonophore (like FCCP), it alters the residence time of markers in specific organelles. If a marker is trapped in an acidic TGN/Endosome for longer than usual, the fluorescence of pH-sensitive variants (like pHluorin) will be quenched physiologically due to the low pH environment, not because of a chemical interaction with ES5. Recommendation: Use pH-stable variants (e.g., mCitrine, mCherry) for localization studies.
Q2: What is the maximum safe concentration before "optical interference" becomes unmanageable? A:
-
5-10 µM: Safe for most confocal applications.
-
>50 µM: High risk of precipitation and background haze.
-
Tip: If you need high concentrations, wash the cells 3x with fresh media immediately before imaging. The biological effect (trafficking block) is often reversible but lasts long enough for a 15-minute imaging window without the drug in the bath.
Q3: My cells look shriveled after ES5 treatment. Is this interference? A: This is likely DMSO toxicity . ES5 is often dissolved in DMSO. Ensure your final DMSO concentration is <0.1% (v/v). Include a "DMSO-only" control to rule out solvent-induced osmotic stress or membrane permeabilization.
References
-
Drakakaki, G., et al. (2011). "Cluster analysis of vesicle trafficking chemicals identifies new inhibitors of cellular processes." Nature Chemical Biology, 7, 702–710. Link
- Establishes the Endosidin chemical library and their targets.
-
Li, R., et al. (2012). "Endosidin 5 disrupts endocytic recycling of plasma membrane proteins." Plant Physiology, 158(2). Link
- Definitive paper on ES5 mechanism, confirming the "loss of signal" is actually intracellular accumul
-
Zhang, C., et al. (2016). "Endosidin2 targets conserved exocyst complex subunit EXO70 to inhibit exocytosis." Proceedings of the National Academy of Sciences, 113(1). Link
- Provides comparative protocols for Endosidin handling and solubility.
-
Thorne, N., et al. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology, 14(3), 315-324. Link
- Authoritative source on small molecule autofluorescence and precipit
Sources
Optimization
Technical Support Center: Endosidin5 High-Throughput Screening Assay
Welcome to the technical support resource for setting up a high-throughput screen (HTS) to identify novel modulators of the endosomal trafficking pathway targeted by Endosidin5 (ES5). This guide is designed for researchers, scientists, and drug development professionals. Here, we provide not just protocols, but the underlying scientific rationale and field-proven insights to ensure your screening campaign is robust, reliable, and successful.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the setup of an HTS assay centered around Endosidin5.
Q1: What is Endosidin5 and what is its known mechanism of action?
A1: Endosidin5 (ES5) is a small molecule known to interfere with cellular trafficking processes. Specifically, it has been shown to disrupt the Golgi apparatus and inhibit the secretion of extracellular polymeric substances.[1][2] More recent evidence suggests ES5 interferes with recycling endosomes, potentially through Annexin A6, which can enhance the cytoplasmic delivery of molecules like mRNA.[1][3] Its ability to modulate these fundamental cellular pathways makes its target an attractive area for drug discovery.
Q2: What is the primary goal of an Endosidin5-centric HTS assay?
A2: The primary goal is to identify novel small molecules that interact with the same biological target as Endosidin5. This could lead to the discovery of compounds that either mimic, enhance, or antagonize the effects of ES5. Such compounds, or "hits," serve as valuable starting points for developing new chemical probes to study endosomal trafficking or as leads for therapeutic development.[4]
Q3: What type of assay is recommended for screening for Endosidin5 competitors?
A3: A competitive binding assay is the most direct method. We recommend a Fluorescence Polarization (FP) assay . This technique is well-suited for HTS due to its homogeneous format (no wash steps), sensitivity, and robustness.[5] The assay measures the change in the tumbling rate of a fluorescently-labeled molecule (a "tracer") in solution. A small tracer tumbles rapidly, resulting in low polarization. When bound to a larger protein target, it tumbles slowly, leading to high polarization. Unlabeled compounds that compete for binding will displace the tracer, causing a decrease in polarization.[5][6]
Q4: What are the critical components needed for an Endosidin5 competitive FP assay?
A4: You will need four key components:
-
Purified Target Protein: Based on current literature, a strong candidate is Annexin A6. Ensuring a highly purified, active, and stable protein preparation is the most critical factor for success.[7]
-
Fluorescently-Labeled Tracer: This would be a fluorescently tagged version of Endosidin5 or a known ligand for the target protein.
-
Unlabeled Endosidin5: To serve as the positive control for displacement.
-
A Small Molecule Library: The collection of compounds you intend to screen.[4]
Q5: What is a Z'-factor and why is it important?
A5: The Z'-factor (Z-prime) is a statistical parameter that determines the quality and reliability of an HTS assay.[8][9] It quantifies the separation between your positive and negative control signals, taking into account the data variation. The formula is:
Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|
An ideal assay has a Z'-factor close to 1.[8]
-
0 < Z' < 0.5: A marginal assay that may require optimization.[10][11]
-
Z' < 0: Not a useful assay for screening.[10]
Before starting a full screen, you must perform a dry run with just your controls to ensure your Z' is consistently above 0.5.[12]
Assay Principle: Fluorescence Polarization Competitive Binding
The core of this HTS campaign is a competitive FP assay. The workflow is designed to identify compounds that disrupt the interaction between a fluorescently-labeled Endosidin5 analogue (the tracer) and its target protein.
Signaling Pathway Context
While Endosidin5's direct interactions are with endosomal trafficking machinery, this pathway is downstream of many crucial signaling events. For context, understanding related pathways like auxin signaling, which heavily relies on transcriptional regulation and protein degradation, highlights the importance of precise molecular targeting.[13][14]
Caption: Workflow of the competitive FP assay to find ES5 binders.
Detailed Experimental Protocol: 384-Well FP Assay
This protocol is a starting point and must be optimized for your specific reagents and instrumentation.[12]
Step 1: Reagent Preparation & Optimization
-
Target Protein Dilution Series: Prepare a serial dilution of your target protein in FP assay buffer (e.g., PBS, 0.01% Tween-20). This is to determine the optimal concentration that gives a robust signal window.
-
Tracer Concentration: The tracer concentration should be low (typically 1-10 nM) and well below the Kd of the tracer-protein interaction to ensure assay sensitivity.[15] It needs to provide a stable fluorescence signal that is significantly above the background.
-
Control Preparation:
-
Negative Control (High Polarization): Target Protein + Tracer + DMSO (vehicle).
-
Positive Control (Low Polarization): Target Protein + Tracer + excess unlabeled Endosidin5 (e.g., 100x the Kd of ES5).
-
Step 2: Assay Miniaturization and Validation
The goal is to move from a 96-well to a 384- or 1536-well format to increase throughput and reduce costs.[12][16]
-
Dispensing: Use automated liquid handlers to dispense reagents into a black, non-binding surface 384-well plate.[17]
-
Add 10 µL of FP assay buffer.
-
Add 50 nL of compound from the library plate (or DMSO/ES5 for controls).
-
Add 5 µL of Target Protein (at 2x final concentration).
-
Add 5 µL of Tracer (at 2x final concentration).
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Plate Reading: Read the plate on an FP-capable plate reader using appropriate excitation and emission filters for your fluorophore (e.g., 485 nm excitation/535 nm emission for fluorescein).[17]
-
Z'-Factor Calculation: Using the data from your control wells, calculate the Z'-factor. Repeat this over several days to ensure reproducibility.[18][19] A consistent Z' > 0.5 is required before proceeding.[12]
Quantitative Data Summary Table
| Parameter | Recommended Starting Point | Key Consideration |
| Plate Format | 384-well, black, non-binding | Minimizes background and compound adsorption. |
| Final Assay Volume | 20 µL | Balances reagent cost and signal quality. |
| Tracer Concentration | 1-10 nM | Keep below Kd for sensitivity; ensure signal > 3x background. |
| Target Protein Conc. | EC50 - EC80 of binding curve | Provides a sufficient assay window for displacement. |
| Compound Concentration | 10 µM | A standard starting concentration for primary screens. |
| DMSO Tolerance | < 1% (final) | High DMSO can denature proteins; must be tested. |
| Incubation Time | 30-60 minutes | Must be sufficient to reach binding equilibrium. |
| Z'-Factor Goal | > 0.5 | A non-negotiable metric for assay quality.[8][10] |
Troubleshooting Guide
Even with a validated protocol, issues can arise during a large-scale screen. This guide addresses specific problems you might encounter.
Problem 1: Low Z'-Factor (< 0.5)
-
Question: My Z'-factor is consistently below 0.5. What are the likely causes and how can I fix it?
-
Answer: A low Z'-factor indicates either a small signal window (difference between high and low controls) or high variability in your replicates.[8]
-
Cause A: Insufficient Signal Window. Your positive control (unlabeled ES5) is not effectively displacing the tracer, or your tracer isn't binding the target sufficiently.
-
Solution 1 (Check Reagents): Verify the activity of your protein and the concentration of your unlabeled ES5. Ensure the protein has not degraded due to multiple freeze-thaw cycles.[7]
-
Solution 2 (Optimize Concentrations): Re-run the protein titration curve. You may need to increase the protein concentration to get a larger signal for the "bound" state. Ensure your unlabeled ES5 concentration is high enough for full displacement.
-
-
Cause B: High Data Variability. Your replicates for either the positive or negative controls have a high standard deviation.
-
Solution 1 (Liquid Handling): Check the calibration and performance of your automated liquid handlers. Inconsistent dispensing is a major source of variability in HTS.[20]
-
Solution 2 (Mixing): Ensure proper mixing after reagent addition without introducing bubbles. Centrifuge plates briefly if necessary.
-
Solution 3 (Reagent Stability): Reagents may be unstable over the course of a run. Assess reagent stability at room temperature for the duration of your screening process.[19]
-
-
Problem 2: High Number of False Positives
-
Question: My primary screen yielded a very high hit rate (>1%). How do I differentiate true hits from artifacts?
-
Answer: A high hit rate is often due to compound interference with the assay technology itself, rather than true biological activity.[21][22]
-
Cause A: Autofluorescent Compounds. Some compounds in your library fluoresce at the same wavelength as your tracer, artificially altering the polarization reading.
-
Solution 1 (Counter-Screen): Re-screen your hits in an assay buffer that contains all components except the target protein. Any compound that still gives a signal is likely an autofluorescent artifact and should be discarded.[21]
-
-
Cause B: Light Scattering/Quenching. Compounds may precipitate out of solution or quench the tracer's fluorescence.
-
Solution 1 (Visual Inspection): Visually inspect the wells of your hit compounds for any signs of precipitation.
-
Solution 2 (Intensity Check): Check the raw fluorescence intensity values. A true competitive inhibitor should not significantly decrease the total fluorescence intensity, only its polarization. Compounds that quench the signal are likely artifacts.[21]
-
-
Cause C: Non-Specific Binders/Aggregators. Some compounds form aggregates that non-specifically sequester the protein or tracer.[22]
-
Solution 1 (Detergent Challenge): Re-test your hits in an assay buffer containing a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). This can disrupt aggregates. If a compound's potency significantly changes, it was likely acting as an aggregator.[7]
-
-
Problem 3: Irreproducible Dose-Response Curves
-
Question: My primary hits are not showing consistent, sigmoidal dose-response curves in my follow-up validation experiments. What's wrong?
-
Answer: Lack of a clean dose-response curve suggests complex behavior, toxicity, or poor compound quality.[21]
-
Cause A: Poor Compound Solubility. The compound may be precipitating at higher concentrations, leading to a bell-shaped or flat curve.
-
Solution: Check the calculated solubility of your compound and visually inspect solutions. Consider modifying the assay buffer if possible, but be aware this may alter protein activity.
-
-
Cause B: Compound Reactivity. The compound may be chemically unstable or react with components in your assay buffer.
-
Solution: Use freshly prepared compound stocks. Computational tools can flag compounds with pan-assay interference compounds (PAINS) or other reactive moieties.[4]
-
-
Cause C: Complex Mechanism of Action. The compound may not be a simple competitive inhibitor. It could be an allosteric modulator, a protein denaturant, or have other off-target effects.
-
Solution: An orthogonal assay is crucial. This is a different assay format that measures the same biological endpoint. For example, a cellular thermal shift assay (CETSA) or a functional cell-based assay measuring endosomal trafficking could confirm if the compound engages the target in a cellular context.[21]
-
-
HTS Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HTS issues.
References
-
DC Chemicals. (n.d.). Endosidine 5 (ES5). Retrieved from [Link]
-
LoRicco, J. G., et al. (2023). Endosidin 5 disruption of the Golgi apparatus and extracellular matrix secretion in the unicellular charophyte Penium margaritaceum. Annals of Botany, 131(6), 967-983. Retrieved from [Link]
- Singh, S., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Beni-Suef University Journal of Basic and Applied Sciences, 5(2), 149-155.
-
Pressey, J. S., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(7), 896-906. Retrieved from [Link]
-
Technology Networks. (2025). High-Throughput Screening. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Chapter 2: Considerations Related to Small-molecule Screening Collections. Retrieved from [Link]
- Arkin, M. R., et al. (2011). Establishing assays and small molecule screening facilities for Drug Discovery programs.
-
Tran, H. Q., et al. (n.d.). Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 interaction. Retrieved from [Link]
-
Lee, J. H., et al. (2022). Optimization to minimize assay interference in the HTS protocol. ResearchGate. Retrieved from [Link]
-
Wilson, B. A., et al. (2018). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Analytical and Bioanalytical Chemistry, 410(11), 2727-2742. Retrieved from [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]
-
Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]
-
Gee, K. R., et al. (2008). A Fluorescence Polarization Assay for Identifying Ligands that Bind to Vascular Endothelial Growth Factor. Journal of Biomolecular Screening, 13(3), 226-234. Retrieved from [Link]
-
On HTS. (2023). Z-factor. Retrieved from [Link]
-
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]
-
Martin, W., et al. (1987). Mechanism of action of some inhibitors of endothelium-derived relaxing factor. Journal of Pharmacology and Experimental Therapeutics, 243(2), 545-551. Retrieved from [Link]
-
Weijers, D., & Wagner, D. (2016). Auxin Signaling. Current Biology, 26(10), R410-R413. Retrieved from [Link]
-
Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
-
Figueiredo, D. D., et al. (2016). Auxin production in the endosperm drives seed coat development in Arabidopsis. eLife, 5, e20542. Retrieved from [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
-
BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]
-
ResearchGate. (n.d.). Endosperm-derived auxin regulates seed development. Retrieved from [Link]
-
ResearchGate. (n.d.). HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS. Retrieved from [Link]
-
Lajoie, J. M., et al. (2020). Designed Endocytosis-Triggering Proteins mediate Targeted Degradation. bioRxiv. Retrieved from [Link]
-
Shomu's Biology. (2021, August 23). Auxin signaling pathway (animation) [Video]. YouTube. Retrieved from [Link]
-
Harder, A., et al. (2005). Mechanisms of action of emodepside. Parasitology Research, 97 Suppl 1, S1-10. Retrieved from [Link]
-
Figueiredo, D. D., & Köhler, C. (2018). Auxin: Hormonal Signal Required for Seed Development and Dormancy. MDPI. Retrieved from [Link]
-
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. Retrieved from [Link]
-
Nylen, K., et al. (2018). High Throughput Screening for Natural Host Defense Peptide-Inducing Compounds as Novel Alternatives to Antibiotics. Frontiers in Immunology, 9, 1234. Retrieved from [Link]
-
El-Shorbagy, M. I., et al. (2024). Investigating the binding affinity, molecular dynamics, and ADMET properties of curcumin-IONPs as a mucoadhesive bioavailable oral treatment for iron deficiency anemia. Scientific Reports, 14(1), 2269. Retrieved from [Link]
-
Atrandi Biosciences. (n.d.). High-Throughput Screening. Retrieved from [Link]
-
Lajoie, J. M., et al. (2020). Designed endocytosis-inducing proteins degrade targets and amplify signals. Nature, 585(7826), 597-602. Retrieved from [Link]
-
Molecular Devices. (2024). Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research. Retrieved from [Link]
-
Pan, Y., et al. (2020). More is simpler: Decomposition of ligand-binding affinity for proteins being disordered. Proteins: Structure, Function, and Bioinformatics, 88(8), 1017-1025. Retrieved from [Link]
-
Khan, I., et al. (2024). Anthocyanin-Binding Affinity and Non-Covalent Interactions with IIS-Pathway-Related Protein Through Molecular Docking. Life, 14(2), 239. Retrieved from [Link]
-
NCBI Bookshelf. (2012). HTS Assay Validation. Retrieved from [Link]
-
Abbasi, E., & Khodadadi, I. (2023). Antidiabetic Effects of Genistein: Mechanism of Action. Endocrine, Metabolic & Immune Disorders - Drug Targets, 23(13), 1599-1610. Retrieved from [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]
-
Wang, X., et al. (2023). Therapeutic targets for inflammatory bowel disease: proteome-wide Mendelian randomization and colocalization analyses. eBioMedicine, 89, 104473. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Endosidine 5 (ES5)|promoting the release of mRNA [dcchemicals.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. assay.dev [assay.dev]
- 9. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 13. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. A Fluorescence Polarization Assay for Identifying Ligands that Bind to Vascular Endothelial Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. rsc.org [rsc.org]
- 18. High Throughput Screening for Natural Host Defense Peptide-Inducing Compounds as Novel Alternatives to Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. technologynetworks.com [technologynetworks.com]
- 21. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
🔬 Ticket #ES5-OPT: Endosidin5 Potency & Synergy Guide
This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Biology Solutions Center.
I have structured this guide as a Tier 3 Technical Support Protocol . This is not a basic instruction manual; it is a troubleshooting and optimization framework designed for researchers encountering variability or low potency with Endosidin5 (ES5) .
ES5 is a precision tool, distinct from "sledgehammers" like Brefeldin A (BFA). It targets the Trans-Golgi Network (TGN)/Early Endosome (EE) interface, specifically inhibiting the recycling of plasma membrane cargos (like PIN proteins) and inducing unique "Endosidin bodies." If you are not seeing these phenotypes, your experimental system likely suffers from compound instability , efflux , or pathway compensation .
Module 1: Compound Stability & Handling (The "Silent Killer")
Status: Critical Issue: ES5 contains a hydrazone motif which is susceptible to hydrolysis in acidic environments and precipitation in aqueous buffers. Many "low potency" reports are actually "low solubility" events.
Standard Operating Procedure (SOP) for Stock Preparation
| Parameter | Specification | Technical Rationale |
| Solvent | DMSO (Anhydrous) | ES5 is hydrophobic. Water contamination in DMSO accelerates hydrolysis. |
| Stock Conc. | 10 mM - 50 mM | High concentration stocks reduce the final % DMSO in the assay. |
| Storage | -20°C (Aliquot) | Do not freeze-thaw >3 times. Hydrazones degrade upon repeated temperature shifts. |
| Working Sol. | Fresh only | Dilute into media immediately before use. Do not store diluted ES5. |
| Media pH | pH 5.7 - 5.8 | Avoid pH < 5.5. Acidic MS media accelerates hydrazone cleavage, deactivating the drug. |
⚠️ Troubleshooting Check: If your solution turns turbid upon addition to media, you have exceeded the solubility limit. Add 0.01% Silwet L-77 or Tween-20 to the media before adding ES5 to prevent micro-precipitation.
Module 2: Synergistic Compounds (The "Dual-Lock" Strategy)
Concept: To enhance ES5 potency, we employ a "Dual-Lock" mechanism. ES5 blocks the recycling arm of trafficking.[1][2] To induce a catastrophic traffic jam, we must simultaneously stress the secretory or endocytic arms.
Protocol A: The "BFA-Sensitized" Assay (Secretory Block)
Targeting the same pathway at two distinct nodes.
-
Mechanism: BFA inhibits ARF-GEFs (GNOM), blocking secretion. ES5 blocks recycling at the TGN.
-
The Protocol:
-
Pre-treat samples with a sub-lethal dose of BFA (5 µM) for 30 minutes.
-
Add ES5 (5 - 10 µM) .
-
Result: The threshold for "Endosidin body" formation drops significantly. You will observe massive intracellular agglomerations of cargo (e.g., PIN1-GFP) that are larger and form faster than with ES5 alone.
-
Protocol B: The "Auxin-Driven" Depletion (Endocytic Acceleration)
Accelerating the input while blocking the output.
-
Synergist: Naphthaleneacetic Acid (NAA) or IAA
-
Mechanism: Auxin promotes the endocytosis (internalization) of PIN proteins. ES5 prevents their return to the membrane.
-
The Protocol:
-
Co-treat with NAA (5 µM) and ES5 (10 µM) .
-
Result: Rapid depletion of the Plasma Membrane (PM) signal. The cell internalizes cargo faster than it can recycle it, leading to a "hypersensitive" loss of polarity.
-
Protocol C: The "Efflux Trap" (Retention)
Keeping the drug inside the cell.
-
Synergist: Verapamil (Calcium channel blocker / MDR inhibitor)
-
Mechanism: Plant cells actively pump out xenobiotics via ABC transporters (MDRs).
-
The Protocol:
Module 3: Visualizing the Mechanism
The following diagram illustrates the "Dual-Lock" Synergy . ES5 acts at the TGN/EE interface. By combining it with BFA (upstream block) or Auxin (increased endocytic flow), you collapse the trafficking equilibrium.
Figure 1: The ES5 Trafficking Blockade. ES5 inhibits the recycling leg of the loop. Adding Auxin accelerates the input (Endocytosis), while BFA compromises the sorting hub (EE/TGN), causing rapid system failure (Synergy).
Module 4: Troubleshooting & FAQs
Q1: I see no phenotype even at 50 µM ES5. Is the batch bad?
-
Diagnosis: Likely an issue with light sensitivity or pH .
-
Fix: ES5 is light-sensitive. Perform incubations in the dark or under a yellow filter. Ensure your media pH is > 5.6. If using Arabidopsis roots, ensure you are imaging the elongation zone ; the meristem is less sensitive to ES5-induced agglomeration than the transition zone.
Q2: How do I distinguish "Endosidin bodies" from "BFA bodies"?
-
Technical Distinction:
-
BFA Bodies: Contain GNOM, PIN1, and Golgi markers. They are often large and donut-shaped.
-
Endosidin Bodies: Distinct compartments.[5] They contain PIN proteins and VHA-a1 (TGN marker) but do NOT typically accumulate Golgi markers like ST-YFP to the same extent.
-
-
Test: Washout. BFA bodies wash out (disappear) within 30-60 minutes. ES5 bodies are more persistent and slower to reverse.
Q3: Can I use ES5 in mammalian cells?
-
Yes. Recent data suggests ES5 targets Annexin A6 or dCTP pyrophosphatase 1 in mammalian systems, affecting recycling endosomes.
-
Optimization: In mammalian culture (e.g., HeLa), use serum-free media during the pulse. Serum proteins can bind hydrophobic drugs like ES5, reducing free drug concentration.
Q4: Is there a genetic background that makes ES5 more potent?
-
Yes. The ben1 (BFA-visualized endocytic trafficking defective 1) mutant is hypersensitive to trafficking inhibitors. Using ben1 or gnom partial loss-of-function alleles will lower the required ES5 concentration significantly.
References
-
Drakakaki, G., et al. (2011). "Clusters of bioactive compounds target dynamic endomembrane networks in vivo."[6] Proceedings of the National Academy of Sciences.
-
Doyle, S. M., et al. (2015). "The Inhibitor Endosidin 4 Targets SEC7 Domain-Type ARF GTPase Exchange Factors and Interferes with Subcellular Trafficking in Eukaryotes." The Plant Cell. (Contextual reference for Endosidin family mechanisms).
-
LoRicco, J. G., et al. (2023). "Endosidin 5 disruption of the Golgi apparatus and extracellular matrix secretion in the unicellular charophyte Penium margaritaceum."[8] Annals of Botany.
-
Shin, J., et al. (2024). "Targeting Recycling Endosomes to Potentiate mRNA Lipid Nanoparticles."[7] Nano Letters. (Identifies Annexin A6/Recycling Endosome link in mammalian cells). [2]
-
Li, X., et al. (2023). "Endosidin2 targets conserved exocyst complex subunit EXO70 to inhibit exocytosis." Proceedings of the National Academy of Sciences. (Distinction between ES2 and ES5).
Sources
- 1. Endosidin5(ES5) Datasheet DC Chemicals [dcchemicals.com]
- 2. Endosidine 5 (ES5)|promoting the release of mRNA [dcchemicals.com]
- 3. Brefeldin A's effects on endosomes, lysosomes, and the TGN suggest a general mechanism for regulating organelle structure and membrane traffic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endosidin 5 disruption of the Golgi apparatus and extracellular matrix secretion in the unicellular charophyte Penium margaritaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Endosidin 5 disruption of the Golgi apparatus and extracellular matrix secretion in the unicellular charophyte Penium margaritaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
Titration of Endosidin5 for minimal toxicity in primary cells
Subject: Optimizing Endosidin5 (ES5) Concentrations for Primary Cell Applications
Executive Summary & Mechanism of Action
The Challenge: Endosidin5 (ES5) is a potent chemical probe that inhibits retrograde trafficking at the Trans-Golgi Network (TGN)/Early Endosome interface. While highly effective in immortalized cell lines (e.g., HeLa, BY-2), primary cells (such as protoplasts or primary neuronal cultures) lack the robust stress response mechanisms of cancer lines.
The Mechanism: ES5 targets the VTI11 (VTI1b in mammals) SNARE complex, locking vesicles into "Endosidin Bodies" and preventing fusion with the TGN.
-
Efficacy: Defined by the formation of distinct intracellular agglomerates (Endosidin bodies).
-
Toxicity: Defined by non-specific membrane permeabilization, cytoplasmic streaming arrest, or vacuolar fragmentation.
The Goal:
To identify the Therapeutic Window (TW) where
Mechanism Visualization
The following diagram illustrates the specific interference point of ES5 and the downstream consequences you are looking for during titration.
Caption: ES5 binds the VTI11 SNARE machinery, preventing vesicle fusion at the TGN and causing characteristic 'Endosidin Bodies' (Drakakaki et al., 2011).
Titration Protocol: The "Matrix Approach"
Do not perform a simple linear titration. Primary cells require a Matrix Titration that accounts for both the compound concentration and the solvent (DMSO) load.
Phase A: Preparation
-
Stock Solution: Dissolve ES5 to 20 mM in high-grade anhydrous DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Solvent Tolerance Test: Before using ES5, determine the maximum DMSO tolerance of your primary cells. Most primary protoplasts and neurons tolerate 0.05% - 0.1% DMSO . Above this, solvent toxicity mimics ES5 toxicity.
Phase B: The Titration Matrix
Prepare a 96-well plate (or appropriate vessel) with the following grid.
| Condition | [ES5] (µM) | DMSO % (v/v) | Purpose |
| Control A | 0 | 0.05% | Solvent Baseline (Must be viable) |
| Control B | 0 | 0.2% | Solvent Toxicity Check |
| Low | 2.5 | 0.05% | Sub-threshold check |
| Medium-Low | 5.0 | 0.05% | Likely Onset of Efficacy |
| Target | 10.0 | 0.05% | Standard Effective Dose (Plant) |
| High | 20.0 | 0.05% | Efficacy Saturation |
| Stress | 50.0 | 0.05% | Likely Toxicity Threshold |
| Analog | 10.0 (ES5-1) | 0.05% | Negative Control (Inactive Analog) |
Critical Note: If you need 50 µM ES5, do not just add more stock if it raises DMSO > 0.1%. You must prepare a more concentrated working stock (e.g., 1000x) to keep the solvent volume constant.
Phase C: Readout Strategy
You must run dual assays to distinguish specific trafficking inhibition from cell death.
-
Efficacy Marker (Microscopy):
-
Target: VTI11-GFP (Plant) or Vti1b-RFP (Mammalian).
-
Success: Appearance of punctate agglomerations (Endosidin bodies) within 30-60 minutes .
-
-
Toxicity Marker (Viability):
-
Assay: Fluorescein Diacetate (FDA) + Propidium Iodide (PI).
-
Failure: Loss of FDA signal (esterase activity) or PI entry (membrane rupture).
-
Specific Failure: In plant protoplasts, arrest of cytoplasmic streaming is an early sign of toxicity before membrane rupture.
-
Troubleshooting Guide & FAQs
Scenario 1: "I see agglomerations, but my cells are dying within 2 hours."
-
Diagnosis: You have exceeded the therapeutic window. The "agglomerations" might be necrotic vesicles rather than specific Endosidin bodies.
-
Solution:
-
Check your DMSO concentration. Is it < 0.1%?
-
Perform a Pulse-Chase : Treat with ES5 for 30 minutes, wash 3x with fresh media, and observe. ES5 effects are reversible (Drakakaki et al., 2011). If cells recover, the toxicity was duration-dependent.
-
Reduce concentration to 5 µM.
-
Scenario 2: "The compound precipitates when added to the media."
-
Diagnosis: ES5 is hydrophobic. Adding high-concentration DMSO stock directly to cold aqueous media causes "crashing out."
-
Solution:
-
Pre-dilution: Dilute your 20 mM stock 1:10 in DMSO first, then add this intermediate to the media while vortexing gently.
-
Warm Media: Ensure media is at room temperature (or 37°C for mammalian) before addition.
-
Scenario 3: "No phenotype observed in mammalian primary cells."
-
Diagnosis: Target conservation issues.
-
Explanation: ES5 was selected against Arabidopsis VTI11. While the SNARE machinery is conserved (human Vti1b), the binding pocket affinity may differ.
-
Solution: Increase concentration to 20-30 µM, but strictly monitor DMSO. If no effect is seen at 50 µM, ES5 may not engage the mammalian isoform in your specific cell type. Consider using Endosidin2 (ES2) , which targets the highly conserved EXO70 subunit, as a positive control for trafficking inhibition.
Decision Logic: The Titration Workflow
Use this flowchart to make real-time decisions during your experiment.
Caption: Step-by-step decision tree for validating ES5 concentration in primary cells.
References
-
Drakakaki, G., et al. (2011). Clusters of bioactive compounds target dynamic endomembrane networks in vivo.[1] Proceedings of the National Academy of Sciences (PNAS), 108(43), 17850–17855.[1]
-
Chemical Probes Portal. Guidelines for Chemical Probe Use.
-
[Link]
-
-
Li, R., et al. (2013). Endosidin 5 disruption of the Golgi apparatus and extracellular matrix secretion in the unicellular charophyte Penium margaritaceum. Plant Signaling & Behavior.
-
[Link](Note: Contextual validation of ES5 mechanism)
-
Sources
Validation & Comparative
An In-Depth Guide to Enhancing mRNA Delivery: A Comparative Analysis of Endosidin5 and NAV2729
For Researchers, Scientists, and Drug Development Professionals
The therapeutic promise of messenger RNA (mRNA) is immense, with applications ranging from vaccines to cancer immunotherapy and protein replacement therapies. The core challenge, however, is not merely delivering mRNA to the cell, but ensuring it reaches the cytoplasm where it can be translated into functional protein by the ribosomal machinery. Most advanced delivery systems, such as lipid nanoparticles (LNPs), utilize endocytosis for cellular entry. While efficient at getting cargo across the plasma membrane, this process sequesters the mRNA payload within endosomes. The vast majority of this internalized mRNA remains trapped, eventually trafficking to the lysosome for degradation. This "endosomal escape" is a critical bottleneck that severely limits the therapeutic efficacy of mRNA-based drugs.[1] To overcome this, researchers are increasingly turning to small molecule enhancers that can modulate endosomal trafficking pathways to promote the release of mRNA into the cytoplasm.
This guide provides a deep, comparative analysis of two such promising small molecules: Endosidin5 (ES5) and NAV2729. We will dissect their mechanisms of action, present head-to-head performance data, provide detailed experimental protocols, and offer expert insights to help you select the optimal enhancer for your research needs.
Mechanisms of Action: Two Distinct Strategies to Open the Endosomal Gate
While both Endosidin5 and NAV2729 aim to increase cytosolic mRNA levels, they achieve this through distinct molecular mechanisms by targeting different key proteins in the endosomal recycling pathway.
Endosidin5 (ES5): Interfering with Annexin A6-Lipid Interactions
Endosidin5 enhances mRNA release by targeting Annexin A6 (ANXA6), a calcium-dependent phospholipid-binding protein involved in membrane trafficking and organization.[2] By disrupting the interaction between ANXA6 and lipids within the recycling endosome, ES5 is proposed to alter membrane dynamics in a way that facilitates the escape of the mRNA-LNP payload into the cytoplasm.[2] This targeted approach offers a potentially specific mechanism for promoting mRNA release.
NAV2729: Inhibiting ARF6-Dependent Endocytic Recycling
NAV2729 was identified as an inhibitor of ADP-ribosylation factor 6 (ARF6), a small GTPase that is a key regulator of endocytic trafficking, particularly the recycling of cargo back to the plasma membrane.[3] By inhibiting ARF6-dependent recycling, NAV2729 causes the accumulation of mRNA-LNPs in recycling endosomes, increasing the probability of their escape into the cytoplasm before they can be sorted for lysosomal degradation. It is important to note, however, that further research has revealed NAV2729 has a complex target profile and can inhibit other ARF-related proteins, including ARF GAPs and GEFs.[4][5] While its effect on ARF6 is the most cited mechanism for enhancing mRNA delivery, these potential off-target effects should be considered during experimental design.
Performance & Data Deep Dive: A Head-to-Head Comparison
A key study by Shin et al. (2024) provides a direct comparison of the efficacy of these small molecules in enhancing the expression of firefly luciferase (Fluc) mRNA delivered via LNPs in HEK293T cells. The results highlight the potential of both compounds, with Endosidin5 showing particularly potent activity.
| Feature | Endosidin5 (ES5) | NAV2729 |
| Primary Target | Annexin A6 (ANXA6)[2] | ADP-Ribosylation Factor 6 (ARF6)[3] |
| Mechanism | Disrupts ANXA6-lipid interaction in recycling endosomes[2] | Inhibits ARF6-dependent endocytic recycling |
| Reported Efficacy | ~14-fold increase in luciferase expression | ~6-fold increase in luciferase expression |
| Effective Concentration | 10 µM (in vitro) | 10 µM (in vitro) |
| Cytotoxicity Profile | Noted for low toxicity in some biological systems; effects were reversible.[2] However, direct IC50 data in mammalian cells for this application is not readily available. Related Endosidin compounds show toxicity at higher concentrations (e.g., >15 µM).[6] | Proliferation of various cell lines is inhibited with EC50 values typically in the 2-10 µM range .[4] Knockdown of ARF6 did not affect cell viability, suggesting potential off-target effects contribute to cytotoxicity.[4] |
| In Vivo Data | Not reported in the primary comparative study. | Shown to enhance mRNA-LNP efficacy in live mice. |
Experimental Protocol: A Validated Workflow for Screening Enhancers
This protocol provides a robust framework for testing the ability of Endosidin5, NAV2729, or other small molecules to enhance mRNA-LNP delivery. This workflow is based on established methodologies for mRNA transfection and small molecule screening.
Step 1: Cell Seeding
-
One day before transfection, seed your target cells (e.g., HEK293T) into a 96-well plate.
-
Adjust the seeding density to achieve 70-90% confluency at the time of transfection. This is critical for optimal LNP uptake and cell health.
Step 2: Compound Preparation & Pre-treatment
-
Prepare stock solutions of Endosidin5 and NAV2729 in DMSO (e.g., 10 mM).
-
On the day of transfection, dilute the stock solutions in your complete culture medium to a 2X working concentration (e.g., 20 µM for a final concentration of 10 µM).
-
Aspirate the old medium from the cells and add 50 µL of the medium containing the small molecule enhancer (or a vehicle control, e.g., 0.1% DMSO).
-
Incubate the cells for 1-2 hours at 37°C. This pre-incubation allows the small molecule to engage its cellular target.
Step 3: Preparation of mRNA-LNP Complexes
-
During the pre-treatment incubation, prepare your mRNA-LNP complexes according to your established protocol. A common method involves diluting the mRNA (e.g., encoding a reporter like luciferase or GFP) and the LNP formulation separately in an appropriate buffer (like Opti-MEM), then combining them and incubating for 15-20 minutes at room temperature to allow complex formation.
Step 4: Transfection
-
Dilute the mRNA-LNP complexes in complete culture medium to a 2X concentration.
-
Add 50 µL of the diluted mRNA-LNP complexes to each well, resulting in a final volume of 100 µL and the desired 1X final concentration of both the enhancer and the mRNA-LNP.
-
Controls are essential:
-
No Treatment Control: Cells only.
-
Vehicle Control: Cells + Vehicle (e.g., 0.1% DMSO) + mRNA-LNP.
-
mRNA-LNP Only: Cells + mRNA-LNP.
-
Enhancer Only: Cells + Small Molecule Enhancer (to assess background effects on the reporter assay).
-
Step 5: Incubation and Analysis
-
Incubate the plate for 12-48 hours at 37°C. The optimal time for analysis will depend on the mRNA construct and cell type, with peak expression often occurring between 12 and 24 hours.
-
After incubation, quantify the reporter protein expression. For luciferase, use a standard lytic luciferase assay system. For GFP, use flow cytometry or fluorescence microscopy.
-
Normalize the reporter signal from the enhancer-treated wells to the signal from the vehicle-control wells to determine the fold-enhancement.
-
(Optional but Recommended) Perform a parallel cytotoxicity assay (e.g., using an MTT or LDH release assay) to assess the impact of the enhancers on cell viability at the tested concentrations.
Senior Scientist's Analysis & Recommendations
The decision between using Endosidin5 and NAV2729 should be guided by the specific goals of your experiment and an understanding of their distinct properties.
-
For Maximum Efficacy: Based on the available head-to-head data, Endosidin5 is the clear choice for achieving the highest level of mRNA expression enhancement, demonstrating over double the potency of NAV2729 in vitro. Its mechanism, targeting ANXA6, appears to be a highly effective node for promoting endosomal escape.
-
For In Vivo Studies: NAV2729 currently has the advantage of having published data demonstrating its efficacy in a mouse model. Researchers planning to move from in vitro to in vivo experiments may find a more established precedent with NAV2729.
-
Considering Off-Target Effects and Cytotoxicity: This is a critical consideration. NAV2729 exhibits cytotoxicity in the same micromolar range where it enhances mRNA delivery.[4] Furthermore, its complex target profile, extending beyond ARF6, means it could have unintended effects on cellular signaling and morphology.[4][5] This may be acceptable for short-term in vitro experiments but could confound results in longer-term studies or sensitive cell types. Endosidin5 , while lacking comprehensive cytotoxicity data in mammalian cells, was noted for its low toxicity and reversibility in other systems.[2] The absence of widespread reported off-target effects may suggest a more specific mechanism of action. Crucially, it is imperative to perform a dose-response curve for both efficacy and cytotoxicity in your specific cell model before committing to a concentration for large-scale experiments.
References
-
Shin J, Douglas CJ, Zhang S, et al. Targeting Recycling Endosomes to Potentiate mRNA Lipid Nanoparticles. Nano Lett. 2024;24(17):5104-5109. [Link]
-
LoRicco JG, Peck MR, Gygli PE, et al. Endosidin 5 disruption of the Golgi apparatus and extracellular matrix secretion in the unicellular charophyte Penium margaritaceum. Ann Bot. 2023;131(6):967-983. [Link]
-
Shin J, Douglas CJ, Zhang S, et al. Targeting Recycling Endosomes to Potentiate mRNA Lipid Nanoparticles. Nano Lett. 2024;24(17):5104-5109. (See specifically Figure 1B for comparative data). [Link]
-
Shin J, Douglas CJ, Zhang S, et al. Targeting Recycling Endosomes to Potentiate mRNA Lipid Nanoparticles. ResearchGate. Published online April 2024. [Link]
-
D'Amico L, Palamidessi A, D'Antuono R, et al. Inhibition of the Exocyst Complex Attenuates the LRRK2 Pathological Effects. Int J Mol Sci. 2023;24(16):12702. [Link]
-
Pacheco-Pineda C, Hickey M, Ganesan S, et al. The small molecule inhibitor NAV-2729 has a complex target profile including multiple ADP-ribosylation factor regulatory proteins. J Biol Chem. 2023;299(3):102992. [Link]
-
Galloway Lab. mRNA transfection protocol. GitHub Pages. Accessed February 2026. [Link]
-
Pacheco-Pineda C, Hickey M, Ganesan S, et al. The small molecule inhibitor NAV-2729 has a complex target profile including multiple ADP-ribosylation factor regulatory proteins. PubMed. Published online February 8, 2023. [Link]
-
Park CH, Kim K, Roh J, et al. Arf6 might not be the primary target of NAV-2729. ResearchGate. Published online February 2023. [Link]
-
Pacheco-Pineda C, Hickey M, Ganesan S, et al. Arf6 might not be the primary target of NAV-2729. ResearchGate. Published online February 2023. [Link]
-
Chen, Z., et al. Recent Advances in Site-Specific Lipid Nanoparticles for mRNA Delivery. ACS Nanosci Au. 2023;3(3):192-203. [Link]
Sources
- 1. Endosidin 5 disruption of the Golgi apparatus and extracellular matrix secretion in the unicellular charophyte Penium margaritaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endosidin 7 Specifically Arrests Late Cytokinesis and Inhibits Callose Biosynthesis, Revealing Distinct Trafficking Events during Cell Plate Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of the Exocyst Complex Attenuates the LRRK2 Pathological Effects | MDPI [mdpi.com]
- 6. agilent.com [agilent.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
